molecular formula C5H7N3O2 B1353905 1-ethyl-4-nitro-1H-pyrazole CAS No. 58793-45-6

1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B1353905
CAS No.: 58793-45-6
M. Wt: 141.13 g/mol
InChI Key: LQPXKEBIYOXPKM-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPXKEBIYOXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502745
Record name 1-Ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58793-45-6
Record name 1-Ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-ethyl-4-nitro-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole core in various bioactive compounds and energetic materials. This document outlines a detailed, two-step synthetic pathway, starting from the nitration of pyrazole followed by the N-ethylation of the resulting 4-nitropyrazole. It also details the expected characterization of the final product using modern analytical techniques.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective nitration of pyrazole to form 4-nitropyrazole. The subsequent step is the N-alkylation of this intermediate with a suitable ethylating agent.

Synthesis_Pathway pyrazole Pyrazole nitropyrazole 4-Nitro-1H-pyrazole pyrazole->nitropyrazole Nitration nitrating_agent Mixed Acid (HNO3/H2SO4) final_product This compound nitropyrazole->final_product N-Ethylation ethylating_agent Ethylating Agent (e.g., Iodoethane)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole is a well-established procedure. A common and effective method involves the use of a mixed acid nitrating agent.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) / Fuming Sulfuric Acid (20%) mixture (Nitrosulfuric acid)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.

  • Maintain the ice-water bath and add the fuming nitrosulfuric acid dropwise to the reaction mixture. The temperature should be carefully monitored and kept low during the addition.

  • After the addition is complete, the reaction mixture is gradually warmed to 50°C and stirred for approximately 1.5 hours.[1]

  • The reaction is quenched by pouring the mixture into a beaker containing crushed ice.

  • The precipitated white solid, 4-nitropyrazole, is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl ether/hexane, to yield pure 4-nitropyrazole.[1] A yield of up to 85% can be expected under optimized conditions.[1]

Step 2: Synthesis of this compound

The N-ethylation of 4-nitropyrazole can be achieved using various alkylating agents and reaction conditions. A plausible and effective method is the reaction with an ethyl halide in the presence of a base.

Materials:

  • 4-Nitro-1H-pyrazole

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-nitropyrazole in anhydrous acetonitrile or DMF, add a slight excess of potassium carbonate or cesium carbonate.

  • To this stirred suspension, add a slight excess of iodoethane.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₇N₃O₂[2]
Molecular Weight 141.13 g/mol [2]
Appearance Expected to be a solid at room temperature.[3]
Melting Point Not reported in the searched literature.
Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR Ethyl group: A quartet for the methylene protons (-CH₂-) around 4.2-4.5 ppm and a triplet for the methyl protons (-CH₃) around 1.4-1.6 ppm. Pyrazole ring protons: Two singlets in the aromatic region, likely between 8.0 and 9.0 ppm, corresponding to the protons at the C3 and C5 positions.
¹³C NMR Ethyl group: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃). Pyrazole ring carbons: Two signals in the aromatic region for the CH carbons and one signal for the carbon bearing the nitro group (C4).
FTIR (cm⁻¹) C-H stretching: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹ and aromatic C-H stretches from the pyrazole ring just above 3000 cm⁻¹. N-O stretching (nitro group): Strong characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 141. Fragmentation: Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 95. Loss of an ethyl group (-C₂H₅, 29 Da) to give a fragment at m/z = 112. Further fragmentation of the pyrazole ring.

Experimental and Characterization Workflow

The logical flow from starting materials to the fully characterized product is outlined below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization pyrazole Pyrazole nitration Nitration Reaction pyrazole->nitration nitropyrazole 4-Nitro-1H-pyrazole nitration->nitropyrazole ethylation N-Ethylation Reaction nitropyrazole->ethylation crude_product Crude this compound ethylation->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, published experimental procedure for the N-ethylation and complete characterization data for the final compound were not found in the immediate literature search, the provided protocols are based on well-established and analogous reactions, offering a high probability of success. The predicted characterization data serves as a reliable guide for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in fields where this and related pyrazole derivatives are of interest.

References

Spectral Data of 1-ethyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-ethyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on analogous compounds and established experimental protocols for the characterization of pyrazole derivatives. This information is intended to support researchers in the identification, characterization, and application of this compound in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 58793-45-6

  • Molecular Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

  • Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopic interpretation for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HH-5
~8.0s1HH-3
~4.3q2H-CH₂- (ethyl)
~1.5t3H-CH₃ (ethyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~140C-5
~135C-3
~125C-4
~45-CH₂- (ethyl)
~15-CH₃ (ethyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3200MediumC-H stretching (aromatic)
~2850-2950MediumC-H stretching (aliphatic)
~1550StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1400-1500MediumC=C and C=N stretching (ring)
~1000-1200MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
141High[M]⁺ (Molecular Ion)
112Medium[M - C₂H₅]⁺
95Medium[M - NO₂]⁺
67Medium[C₃H₃N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ a standard pulse sequence with a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

  • GC-MS Conditions:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature up to a higher value (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Validation Start Starting Materials (e.g., 4-nitro-1H-pyrazole, ethyl iodide) Reaction N-Alkylation Reaction Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Product This compound Structure_Validation->Final_Product Confirmed Structure

Caption: Workflow for the synthesis and characterization of this compound.

Crystal Structure Analysis of 1-ethyl-4-nitro-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure analysis of 1-ethyl-4-nitro-1H-pyrazole. Despite a comprehensive search of crystallographic databases and the scientific literature, a definitive crystal structure for this specific compound has not been publicly reported. This document, therefore, provides a foundational guide for researchers and professionals in drug development interested in this and similar pyrazole derivatives. It outlines a probable synthetic pathway, details generalized experimental protocols for crystallization and single-crystal X-ray diffraction, and presents a logical workflow for the structural determination of such compounds. The information herein is compiled from established methodologies for analogous pyrazole structures.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal and agricultural chemistry due to their diverse biological activities. The introduction of an ethyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring, as in this compound (Figure 1), is anticipated to modulate its physicochemical properties and biological efficacy. Crystal structure analysis is paramount in drug design and development as it provides precise information about the three-dimensional arrangement of atoms, which governs molecular interactions and, consequently, biological function.

While the specific crystal structure of this compound remains undetermined, this guide serves as a valuable resource by detailing the established procedures for the synthesis and structural analysis of related compounds.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₅H₇N₃O₂ CAS Number: 58793-45-6

General Synthetic and Crystallization Strategies

The synthesis of this compound would likely proceed via a two-step process: the nitration of pyrazole followed by N-alkylation.

Synthesis of 4-Nitropyrazole (Precursor)

A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[1]

Experimental Protocol: Nitration of Pyrazole [1]

  • To a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and pyrazole at room temperature. Stir the mixture for 30 minutes.

  • Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

  • Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the fuming nitrosulfuric acid dropwise.

  • After the addition is complete, raise the temperature to 50°C and maintain the reaction for approximately 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl ether/hexane, to yield pure 4-nitropyrazole.

N-Alkylation of 4-Nitropyrazole

The ethyl group can be introduced onto the pyrazole ring via N-alkylation of the 4-nitropyrazole precursor.

Experimental Protocol: N-Alkylation of 4-Nitropyrazole

  • Dissolve 4-nitropyrazole in a suitable solvent such as acetone.

  • Add a base, for example, aqueous sodium hydroxide, to the solution with stirring.

  • Introduce the alkylating agent, such as ethyl iodide or ethyl bromide, dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Various techniques can be employed for the crystallization of pyrazole derivatives.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution. Allow the solvent to evaporate slowly in a loosely covered container.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the gradual formation of crystals. To control the cooling rate, the flask can be placed in a large, insulated container.[2]

Single-Crystal X-ray Diffraction: A General Protocol

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement [3][4]

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope.[4] Mount the crystal on a goniometer head, often using a cryoprotectant oil to prevent degradation and improve data quality at cryogenic temperatures (around 100 K).[3]

  • Data Collection: Place the mounted crystal on the diffractometer. An X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Logical Workflow for Structural Analysis

The following diagram illustrates the general workflow from the synthesis of a novel pyrazole derivative to its complete crystal structure analysis.

workflow Workflow for Synthesis and Crystal Structure Analysis of a Novel Pyrazole Derivative cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Start Start: Pyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Alkylation N-Alkylation (Ethyl Halide, Base) Nitration->Alkylation Step 2 Purification_Syn Purification (e.g., Column Chromatography) Alkylation->Purification_Syn Step 3 Crystallization Crystallization Purification_Syn->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray DataProcessing Data Processing & Structure Solution Xray->DataProcessing StructureRefinement Structure Refinement & Validation DataProcessing->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

A generalized workflow for the synthesis and structural elucidation of novel pyrazole compounds.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and structural determination. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established methodologies for similar pyrazole derivatives and offer a solid foundation for researchers to undertake the characterization of this and other novel compounds. The elucidation of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-activity relationships.

References

Quantum Chemical Calculations for 1-ethyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 1-ethyl-4-nitro-1H-pyrazole. This molecule, belonging to the energetic and pharmacologically relevant pyrazole class of compounds, can be thoroughly investigated using computational methods to elucidate its electronic structure, stability, and reactivity. This guide outlines the standard computational protocols, expected data, and their interpretation, serving as a valuable resource for researchers in computational chemistry and drug development.

Introduction to Computational Investigation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. For a molecule like this compound (Molecular Formula: C5H7N3O2, CAS: 58793-45-6), these methods can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. Such data are crucial for understanding its chemical behavior and potential applications.

Theoretical Methodology: A Practical Protocol

A robust computational study of this compound would typically involve the following steps, based on established methods for similar nitropyrazole systems.

Software and Computational Level

The calculations would be performed using a widely recognized quantum chemistry software package. The choice of theoretical method is critical for obtaining accurate results. For molecules of this nature, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. A popular and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This would be paired with a suitable basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, important for systems with heteroatoms and nitro groups.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. This results in the equilibrium geometry, from which various molecular properties can be calculated.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

Several key electronic properties are typically calculated to understand the molecule's reactivity and electronic nature:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and intramolecular interactions.

Data Presentation: Key Computational Observables

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Placeholder)
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
N1-C6 (Ethyl)1.47 Å
C4-N7 (Nitro)1.45 Å
Bond AngleN1-N2-C3110.5°
N2-C3-C4105.0°
C3-C4-C5108.5°
C4-C5-N1107.0°
C5-N1-N2109.0°
Dihedral AngleC5-N1-C6-C785.0°
C3-C4-N7-O8175.0°

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹) (Placeholder)IR Intensity (Placeholder)Raman Activity (Placeholder)Assignment
13150HighLowC-H stretch (pyrazole ring)
22980MediumMediumC-H stretch (ethyl group)
31550Very HighMediumNO₂ asymmetric stretch
41350HighHighNO₂ symmetric stretch
51480MediumHighPyrazole ring stretch

Table 3: Electronic Properties

PropertyCalculated Value (Placeholder)
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Energy Gap5.4 eV
Dipole Moment4.2 Debye

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of the computational investigation.

Quantum_Chemical_Workflow A Molecular Structure Input (this compound) B Choice of Theoretical Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Minimum (No Imaginary Frequencies) D->E F Calculation of Electronic Properties (HOMO, LUMO, MEP, NBO) E->F Proceed if minimum G Data Analysis and Interpretation F->G H Comparison with Experimental Data (if available) G->H

Figure 1: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of this compound. By following these methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The presented tables and workflow diagram provide a clear framework for data presentation and procedural understanding. This theoretical approach, when coupled with experimental studies, can significantly accelerate the research and development process for new materials and pharmaceutical agents based on the pyrazole scaffold.

An In-depth Technical Guide on the Presumed Thermal Decomposition Pathway of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound containing a pyrazole ring substituted with an ethyl group at the N1 position and a nitro group at the C4 position. The thermal stability and decomposition pathway of such molecules are of significant interest in the fields of energetic materials, pharmaceutical stability, and process safety. The presence of the nitro group, a common energetic functional group, suggests that the compound is likely to undergo exothermic decomposition upon heating. This guide outlines the probable thermal decomposition pathway, drawing parallels from studies on various nitropyrazoles.

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitropyrazoles can be initiated by several mechanisms, primarily involving the nitro group or the pyrazole ring itself. For this compound, the decomposition is likely to proceed through a multi-step process involving initial bond cleavage followed by a cascade of secondary reactions.

Based on studies of related nitropyrazoles, two primary initiation steps are plausible:

  • C-NO2 Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic and nitroheterocyclic compounds. This homolytic cleavage would result in the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO2).[1]

  • Intramolecular Oxidation: The nitro group can act as an internal oxidant, leading to the oxidation of an adjacent part of the molecule. This might involve a strongly polarized cyclic four-membered transition state.[2]

Following the initial step, a series of complex secondary reactions are expected to occur, leading to the formation of various gaseous products and a solid residue. These reactions may include:

  • Ring Opening: The pyrazole ring can open, triggered by the initial bond scission.[2]

  • Radical Reactions: The initially formed radicals can participate in a variety of propagation and termination reactions.

  • Gas Formation: The decomposition of the ring and the nitro group will lead to the evolution of stable gaseous products such as N2, CO, CO2, H2O, and various nitrogen oxides (NOx).

Below is a visual representation of the proposed initial decomposition steps.

G cluster_main Proposed Thermal Decomposition Initiation of this compound cluster_pathways Start This compound PathwayA Pathway A: C-NO2 Homolysis Start->PathwayA Heat PathwayB Pathway B: Intramolecular Oxidation Start->PathwayB Heat Radicals Pyrazolyl Radical + •NO2 PathwayA->Radicals TransitionState Polarized Cyclic Transition State PathwayB->TransitionState RingOpening Ring Opening & Fragmentation Radicals->RingOpening TransitionState->RingOpening GaseousProducts Gaseous Products (N2, CO, CO2, H2O, NOx) RingOpening->GaseousProducts

Caption: Proposed initial pathways for the thermal decomposition of this compound.

Experimental Protocols for Studying Thermal Decomposition

To experimentally determine the thermal decomposition pathway of this compound, a combination of thermo-analytical and spectroscopic techniques would be employed. The following protocols are standard in the field for characterizing the thermal behavior of energetic materials.[2][3]

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures of melting, decomposition onset, and peak decomposition, as well as the heat of decomposition.

  • Methodology:

    • A small sample (typically 0.5-2 mg) of this compound is weighed into an aluminum or gold-plated copper crucible.

    • The crucible is hermetically sealed.

    • The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

    • The heat flow to or from the sample relative to an empty reference crucible is measured as a function of temperature.

    • The resulting DSC curve is analyzed to identify thermal events.

2. Thermogravimetric Analysis (TGA)

  • Objective: To measure the mass loss of the sample as a function of temperature, providing information about the decomposition stages and the amount of solid residue.

  • Methodology:

    • A sample (typically 2-5 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

    • The sample is heated in the TGA instrument under a controlled atmosphere at a constant heating rate.

    • The mass of the sample is continuously monitored as the temperature increases.

    • The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the decomposition temperatures and kinetics.

3. Coupled TGA-FTIR/MS

  • Objective: To identify the gaseous products evolved during the thermal decomposition.

  • Methodology:

    • The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).

    • As the sample is heated in the TGA, the evolved gases are transferred to the FTIR gas cell and/or the MS ion source via a heated transfer line.

    • FTIR spectra and mass spectra of the evolved gases are recorded continuously throughout the decomposition process.

    • The obtained spectra are analyzed to identify the chemical composition of the gaseous products at different temperatures.[2][3]

Below is a generalized workflow for the experimental investigation of thermal decomposition.

G cluster_workflow Experimental Workflow for Thermal Decomposition Analysis Sample Sample of This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermal_Properties Thermal Properties (Tonset, Tpeak, ΔHdec) DSC->Thermal_Properties TGA_MS TGA coupled with Mass Spectrometry (MS) TGA->TGA_MS TGA_FTIR TGA coupled with FTIR Spectroscopy TGA->TGA_FTIR Mass_Loss Mass Loss Profile and Decomposition Kinetics TGA->Mass_Loss Gaseous_Products Identification of Gaseous Products TGA_MS->Gaseous_Products TGA_FTIR->Gaseous_Products Data_Analysis Data Analysis and Pathway Elucidation Decomposition_Pathway Proposed Decomposition Pathway Data_Analysis->Decomposition_Pathway Thermal_Properties->Data_Analysis Mass_Loss->Data_Analysis Gaseous_Products->Data_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-ethyl-4-nitro-1H-pyrazole. Due to the limited availability of specific experimental data for this compound, this document focuses on predicting its physicochemical properties based on the known behavior of structurally related molecules, such as nitropyrazoles and nitroaromatics. Furthermore, detailed experimental protocols are provided to enable researchers to determine these critical parameters in the laboratory.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound features a polar pyrazole ring, a highly polar nitro group, and a non-polar ethyl group. This combination of polar and non-polar functionalities will dictate its solubility in various organic solvents. Generally, organic molecules are more soluble in less polar solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower, while its solubility in polar protic solvents will be influenced by the ability of the solvent to hydrogen bond with the nitro group and the nitrogen atoms of the pyrazole ring. For organic compounds, as the carbon chain length increases, the solubility in water decreases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitro group and pyrazole nitrogens, but the non-polar ethyl group may limit high solubility.
WaterSparingly SolubleThe presence of polar groups allows for some interaction with water, but the overall organic character of the molecule is likely to limit its aqueous solubility.
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents have significant dipole moments that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a potent polar aprotic solvent.
Non-polar Hexane, TolueneSparingly SolubleThe dominant polar nature of the nitro-pyrazole core will likely result in poor solubility in non-polar, hydrocarbon-based solvents.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate polarity and is a good solvent for many organic compounds of intermediate polarity.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a selection of organic solvents.

Methodology:

  • Material Preparation : Ensure the this compound is of high purity. Use analytical grade or higher purity organic solvents.

  • Saturated Solution Preparation :

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Phase Separation :

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) can be used to clarify the solution.

  • Quantification :

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

  • Data Reporting : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound High Purity Compound add_excess Add excess solid to known volume of solvent prep_compound->add_excess prep_solvent Analytical Grade Solvent prep_solvent->add_excess agitate Agitate at constant temperature (24-48h) to reach equilibrium add_excess->agitate settle Allow suspension to settle agitate->settle separate Separate liquid from solid (Centrifuge/Filter) settle->separate analyze Analyze supernatant and standards (e.g., HPLC-UV) separate->analyze prep_standards Prepare standard solutions prep_standards->analyze calibrate Construct calibration curve analyze->calibrate quantify Determine concentration of saturated solution calibrate->quantify report Report solubility (g/100mL or mol/L) at specified temperature quantify->report

Caption: Workflow for determining the solubility of this compound.

Predicted Stability Profile

The stability of this compound is a critical parameter, particularly for its storage, handling, and application in drug development. Based on the chemistry of related compounds, its stability profile can be predicted under various conditions.

  • Thermal Stability : Nitropyrazoles are often characterized by good thermal stability.[2] However, at elevated temperatures, thermal decomposition can occur. The primary decomposition pathway for nitroaromatic compounds often involves the cleavage of the C-NO2 bond.[3] Another potential pathway is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond.[3]

  • Photostability : Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light.[4][5] The photolysis of nitrophenols, for instance, has been shown to generate nitrous acid.[6] It is therefore recommended that this compound and its solutions be protected from light.

  • Hydrolytic Stability : The pyrazole ring is generally stable towards hydrolysis. However, some pyrazole derivatives, especially those with ester functionalities, can undergo hydrolysis, particularly at non-neutral pH.[7][8] While this compound lacks an ester group, its stability in strongly acidic or basic aqueous media should be experimentally verified.

  • Oxidative Stability : The pyrazole ring is relatively resistant to oxidation, but strong oxidizing agents could potentially lead to degradation.[9]

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to determine the intrinsic stability of a compound and to identify potential degradation products.[9]

Methodology:

  • Solution Preparation : Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions : Subject the solutions to a variety of stress conditions in parallel. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).

    • Acidic Hydrolysis : Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis : Add NaOH to a final concentration of 0.1 M.

    • Oxidative Stress : Add hydrogen peroxide (e.g., 3% v/v).

    • Thermal Stress : Heat the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress : Expose the solution to a controlled source of UV and visible light in a photostability chamber.

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples before analysis.

  • Quantification : Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products.

  • Data Evaluation :

    • Calculate the percentage of the remaining parent compound at each time point for each stress condition.

    • Identify and, if possible, characterize the major degradation products.

G Experimental Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions cluster_analysis Analysis at Time Points (t=0, 2, 4, 8, 24h) cluster_evaluation Data Evaluation start Prepare stock solution of compound acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base oxidation Oxidative (3% H₂O₂) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis light) start->photo control Control (5°C, dark) start->control sampling Withdraw aliquots acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize acid/base samples sampling->neutralize analyze Analyze by stability-indicating HPLC-PDA neutralize->analyze quantify_parent Quantify remaining parent compound analyze->quantify_parent identify_degradants Identify degradation products analyze->identify_degradants pathway Elucidate degradation pathways identify_degradants->pathway

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathways

Based on the known chemistry of nitroaromatic compounds and pyrazoles, several degradation pathways can be postulated. The following diagram illustrates these hypothetical routes. It is crucial to note that these pathways are theoretical and require experimental verification.

G Hypothetical Degradation Pathways of this compound cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress (UV) cluster_hydrolytic Harsh Hydrolytic Stress (Acid/Base) parent This compound denitration 1-ethyl-1H-pyrazole + NO₂• parent->denitration C-NO₂ bond cleavage photo_rearrangement Rearrangement Products (e.g., nitrites) parent->photo_rearrangement Photo-isomerization ring_opening Ring-opened Products parent->ring_opening Ring cleavage

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from related compounds. The provided tables and diagrams offer a clear, structured overview for researchers. However, it is imperative to experimentally verify these predicted properties using the detailed protocols outlined in this document. Such empirical data is essential for the successful application of this compound in research and development, particularly in the stringent context of drug discovery and development.

References

Electrophilic Nitration of 1-Ethyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic nitration of 1-ethyl-1H-pyrazole, a cornerstone reaction in the synthesis of functionalized pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group via electrophilic aromatic substitution (EAS) offers a versatile handle for further molecular elaboration, making this reaction critical for drug discovery and development programs.

Core Reaction Mechanism

The electrophilic nitration of 1-ethyl-1H-pyrazole follows a classical electrophilic aromatic substitution pathway. This multi-step process involves the generation of a potent electrophile, which is subsequently attacked by the electron-rich pyrazole ring, leading to the substitution of a hydrogen atom with a nitro group.

Step 1: Generation of the Nitronium Ion

The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺). A common method for its in-situ generation is the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The pyrazole ring, being an electron-rich heteroaromatic system, acts as a nucleophile. The π-electrons of the ring attack the nitronium ion. This is the rate-determining step of the reaction.[1] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Step 3: Regioselectivity of the Attack

For 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position.[3][4][5][6] This regioselectivity is governed by the electronic distribution within the pyrazole ring and the relative stability of the possible sigma complexes.

  • Attack at C4: The positive charge in the resulting sigma complex is distributed over the N2, C3, and C5 atoms. This delocalization is relatively stable.

  • Attack at C3 or C5: An attack at the C3 or C5 positions would place a positive charge on the nitrogen atom (N2) that is adjacent to the positively charged N1 atom in one of the resonance structures. This arrangement of adjacent positive charges is highly unstable.[6]

Therefore, the transition state leading to the C4-substituted intermediate is significantly lower in energy, making 4-nitration the overwhelmingly favored pathway.[6][7] The N1-ethyl group is an activating group that donates electron density to the ring, further facilitating the electrophilic attack.

Step 4: Deprotonation and Re-aromatization

In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 carbon of the sigma complex.[2] This restores the aromaticity of the pyrazole ring and yields the final product, 1-ethyl-4-nitro-1H-pyrazole.

Below is a Graphviz diagram illustrating the overall mechanism.

Electrophilic_Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2-4: Substitution Reaction HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) SigmaComplex Sigma Complex (Arenium Ion) NO2+->SigmaComplex H2O H₂O HSO4- HSO₄⁻ Pyrazole 1-Ethyl-1H-pyrazole Product This compound

Caption: Overall workflow of the electrophilic nitration mechanism.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are adapted from established methods for the nitration of N-substituted pyrazoles.[3][8]

Method A: Nitration with Nitric Acid/Sulfuric Acid

This is the most common and potent nitrating system.

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 1-ethyl-1H-pyrazole (1.0 eq.).

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq.) dropwise while maintaining the internal temperature below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (~1-2 eq.) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture slowly over crushed ice.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7.

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Nitration with Nitric Acid/Acetic Anhydride (Acetyl Nitrate)

This method is generally milder than using mixed acid. The reactive species is believed to be protonated acetyl nitrate.[3]

Protocol:

  • Dissolve 1-ethyl-1H-pyrazole (1.0 eq.) in acetic anhydride in a flask and cool the mixture to -5 °C to 0 °C in an ice-salt bath.

  • In a separate flask, prepare the acetyl nitrate reagent by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to acetic anhydride at a temperature maintained between 15-20 °C, then cool to -5 °C.

  • Add the cold acetyl nitrate solution dropwise to the pyrazole solution over 30 minutes, keeping the temperature below 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry. If no solid forms, extract with an organic solvent as described in Method A.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[3]

A typical experimental workflow is visualized in the diagram below.

Experimental_Workflow Start Start Reagents Cool Substrate (1-Ethyl-1H-pyrazole) & Sulfuric Acid Start->Reagents Addition Slowly Add Nitrating Mix to Substrate Solution (Keep Temp < 10°C) Reagents->Addition NitratingMix Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0°C NitratingMix->Addition Reaction Stir at Room Temperature (2-4 hours) Addition->Reaction Quench Pour Reaction Mixture onto Crushed Ice Reaction->Quench Neutralize Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Isolation Isolate Product: Filtration or Extraction Neutralize->Isolation Purification Purify Product: Recrystallization or Chromatography Isolation->Purification End Final Product Purification->End

Caption: A typical experimental workflow for pyrazole nitration.

Quantitative Data

While specific quantitative data for the nitration of 1-ethyl-1H-pyrazole is not extensively published, data from closely related analogs such as 1-phenylpyrazole and 3,5-dimethylpyrazole provide valuable insights into expected yields and conditions.

SubstrateNitrating AgentConditionsProductYield (%)Reference
1-PhenylpyrazoleHNO₃ / Ac₂O-5 °C to RT4-Nitro-1-phenylpyrazole53%[3]
5-Chloro-3-methyl-1-phenyl-1H-pyrazoleFuming HNO₃ / Ac₂O0 °C to RT, 4h5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole85%[8]
3,5-DimethylpyrazoleHNO₃ / H₂SO₄ / TFAA0-5 °C, 12h3,5-Dimethyl-4-nitropyrazole76%[9]
1-MethylpyrazoleHNO₃ / H₂SO₄ / TFAA0-5 °C, 12h1-Methyl-4-nitropyrazole65%[9]

Note: Yields are for isolated products after purification. The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole resulted in dinitration on both the pyrazole and phenyl rings.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin.

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed inside a chemical fume hood.

Conclusion

The electrophilic nitration of 1-ethyl-1H-pyrazole is a highly regioselective and efficient method for producing this compound. The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism, with the C4 position being the exclusive site of attack due to the superior stability of the corresponding sigma complex intermediate. The choice of nitrating agent, either mixed acid or acetyl nitrate, allows for tuning of the reaction conditions. The resulting 4-nitro derivative is a valuable intermediate, providing a synthetic handle for further functionalization in the development of novel pharmaceuticals and other advanced materials.

References

Regioselectivity in the Synthesis of 1-Ethyl-4-Nitro-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective synthesis of N-substituted pyrazoles is a critical aspect of medicinal chemistry and materials science, as the isomeric purity of these compounds can significantly impact their biological activity and material properties. This technical guide provides an in-depth analysis of the regioselectivity in the synthesis of 1-ethyl-4-nitro-1H-pyrazole, a valuable building block in drug discovery. We will explore the synthetic routes to the 4-nitro-1H-pyrazole precursor, delve into the factors governing the regioselectivity of its N-ethylation, and provide detailed experimental protocols for its synthesis and characterization. This guide aims to equip researchers with the necessary knowledge to control the isomeric outcome of this important reaction.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The substitution pattern on the pyrazole ring is paramount in determining the molecule's interaction with biological targets. The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitro-1H-pyrazole, often yields a mixture of regioisomers, namely the N1 and N2 alkylated products. In the case of 4-nitro-1H-pyrazole, ethylation can lead to the formation of this compound and 1-ethyl-3-nitro-1H-pyrazole (the numbering of the ring changes upon N-substitution). The ability to selectively synthesize the desired this compound isomer is, therefore, of significant interest.

This guide will first cover the efficient synthesis of the precursor, 4-nitro-1H-pyrazole. Subsequently, it will focus on the crucial N-ethylation step, discussing the theoretical principles that govern the regiochemical outcome and providing practical experimental procedures.

Synthesis of the 4-Nitro-1H-pyrazole Precursor

The synthesis of 4-nitro-1H-pyrazole is typically achieved through the direct nitration of pyrazole. Several methods have been reported, with variations in the nitrating agents and reaction conditions, leading to different yields and purity profiles.

Table 1: Summary of Synthetic Conditions for 4-Nitro-1H-pyrazole

Nitrating Agent(s)Solvent/MediumTemperature (°C)Time (h)Yield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄-90656[Guidechem]
Fuming HNO₃ / Fuming H₂SO₄Conc. H₂SO₄501.585[Guidechem]

A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be highly efficient. [cite: Guidechem]

Experimental Protocol: One-Pot Synthesis of 4-Nitro-1H-pyrazole

This protocol is adapted from an optimized procedure reported to give a high yield of the desired product. [cite: Guidechem]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Ice

Procedure:

  • Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and a thermometer, and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate flask at room temperature, add pyrazole to concentrated sulfuric acid and stir for 30 minutes.

  • Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the prepared nitrosulfuric acid dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to obtain 4-nitro-1H-pyrazole.

Regioselective N-Ethylation of 4-Nitro-1H-pyrazole

The N-alkylation of 4-nitro-1H-pyrazole proceeds via the deprotonation of the pyrazole ring to form the 4-nitropyrazolate anion, which then acts as a nucleophile. This anion is an ambident nucleophile, with two nitrogen atoms (N1 and N2) that can attack the electrophilic ethylating agent. This leads to the potential formation of two regioisomers: this compound and 1-ethyl-3-nitro-1H-pyrazole.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 4-Nitropyrazole 4-Nitropyrazole 4-Nitropyrazolate_Anion 4-Nitropyrazolate Anion 4-Nitropyrazole->4-Nitropyrazolate_Anion + Base - H+ Isomer_1 This compound (N1-alkylation) 4-Nitropyrazolate_Anion->Isomer_1 + Ethylating Agent (e.g., EtI, Et2SO4) Isomer_2 1-Ethyl-3-nitro-1H-pyrazole (N2-alkylation) 4-Nitropyrazolate_Anion->Isomer_2 + Ethylating Agent (e.g., EtI, Et2SO4)

Figure 1: General reaction pathway for the N-ethylation of 4-nitropyrazole.
Factors Influencing Regioselectivity

The ratio of the N1 to N2 isomers is influenced by a delicate interplay of steric, electronic, and reaction conditions.

G cluster_factors Influencing Factors cluster_conditions Reaction Conditions Details Regioselectivity Regioselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects Electronic_Effects->Regioselectivity Reaction_Conditions Reaction Conditions Reaction_Conditions->Regioselectivity Solvent Solvent Reaction_Conditions->Solvent Base Base / Counter-ion Reaction_Conditions->Base Ethylating_Agent Ethylating Agent Reaction_Conditions->Ethylating_Agent Temperature Temperature Reaction_Conditions->Temperature

Figure 2: Factors influencing the regioselectivity of N-alkylation.
  • Steric Hindrance: The presence of substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the less hindered nitrogen. In the case of 4-nitro-1H-pyrazole, the substituents at positions 3 and 5 are hydrogens, so steric hindrance from the ring itself is minimal. However, the bulkiness of the ethylating agent can play a role.

  • Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density at both N1 and N2, affecting their nucleophilicity.

  • Reaction Conditions:

    • Base and Counter-ion: The choice of base determines the nature of the pyrazolate salt. Different counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate differently with the nitrogen atoms of the anion, influencing the site of alkylation.

    • Solvent: The polarity and coordinating ability of the solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby influencing which nitrogen is more accessible for alkylation.

    • Ethylating Agent: The nature of the leaving group and the hardness/softness of the electrophilic carbon in the ethylating agent (e.g., ethyl iodide vs. diethyl sulfate) can influence the regioselectivity based on Hard and Soft Acid and Base (HSAB) theory.

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the isomer ratio.

Table 2: Predicted Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Effect on N1/N2 RatioRationale
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)May favor one isomer over the other.The degree of dissociation of the pyrazolate salt and the nature of the ion pair can change.
Counter-ion Large, soft cation (e.g., Cs⁺)May favor N1 alkylation.Softer cations associate less tightly with the nitrogen atoms, allowing for reaction at the sterically more accessible site.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Generally favor N-alkylation.These solvents effectively solvate the cation, leading to a "freer" pyrazolate anion.
Ethylating Agent Hard (e.g., Diethyl sulfate) vs. Soft (e.g., Ethyl iodide)May influence regioselectivity.The two nitrogen atoms of the pyrazolate anion have different electronic properties and may react preferentially with hard or soft electrophiles.
Experimental Protocol for N-Ethylation of 4-Nitro-1H-pyrazole

While specific literature on the regioselective ethylation of 4-nitro-1H-pyrazole with quantitative isomer ratios is scarce, the following protocol is adapted from a high-yield N-allylation procedure and provides a robust starting point for optimization.

G Start Start Dissolve Dissolve 4-nitropyrazole and base (e.g., Cs2CO3) in anhydrous acetonitrile Start->Dissolve Add_Ethylating_Agent Add ethylating agent (e.g., ethyl iodide) dropwise Dissolve->Add_Ethylating_Agent Stir Stir at room temperature (monitor by TLC/HPLC) Add_Ethylating_Agent->Stir Filter Filter to remove inorganic salts Stir->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product by column chromatography Concentrate->Purify Characterize Characterize the isomers (NMR, MS) and determine the isomer ratio Purify->Characterize End End Characterize->End

Figure 3: Experimental workflow for the N-ethylation of 4-nitropyrazole.

Materials:

  • 4-Nitro-1H-pyrazole

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄)

  • Anhydrous Acetonitrile or DMF

  • Ethyl Acetate

  • Hexane

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq) and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask.

  • Addition of Ethylating Agent: Stir the suspension and add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two isomers.

  • Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the reaction.

Characterization of Isomers

¹H NMR spectroscopy is a powerful tool for differentiating between the N1 and N2 isomers and for quantifying their ratio in the crude product mixture. The chemical shifts of the pyrazole ring protons will be different for the two isomers due to the different electronic environments.

  • This compound (N1 isomer): This isomer is symmetrical, and the protons at the C3 and C5 positions are expected to have the same chemical shift, appearing as a single signal.

  • 1-Ethyl-3-nitro-1H-pyrazole (N2 isomer): This isomer is unsymmetrical, and the protons at the C4 and C5 positions will have distinct chemical shifts.

By integrating the characteristic signals for each isomer in the ¹H NMR spectrum of the crude reaction mixture, the regioselectivity (N1/N2 ratio) can be accurately determined.

Conclusion

The synthesis of this compound with high regioselectivity is a challenging yet achievable goal. A thorough understanding of the factors influencing the N-alkylation of the 4-nitropyrazolate anion is key to controlling the isomeric outcome. This guide has provided a comprehensive overview of the synthesis of the 4-nitro-1H-pyrazole precursor and a detailed discussion on the regioselectivity of its N-ethylation. The provided experimental protocols serve as a solid foundation for researchers to develop and optimize their synthetic strategies to obtain the desired isomer for applications in drug discovery and development. Further systematic studies on the effect of various bases, solvents, and ethylating agents on the regioselectivity are encouraged to build a more complete quantitative understanding of this reaction.

physical and chemical properties of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-4-nitro-1H-pyrazole is a substituted nitro-pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl substituent on the pyrazole ring is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis and characterization methods, and potential biological relevance of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1][2]
Molecular Weight 141.13 g/mol [1][2]
CAS Number 58793-45-6[1]
Appearance Solid[1]
Purity ≥97%[1][2]
InChI InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3[1]
InChI Key LQPXKEBIYOXPKM-UHFFFAOYSA-N[1]
SMILES CCN1C=C(N=C1)--INVALID-LINK--[O-]

Note: Properties such as melting point, boiling point, and solubility in various solvents are not yet reported in publicly accessible literature and would require experimental determination.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-alkylated nitropyrazoles. The general approach involves the nitration of pyrazole followed by N-alkylation.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached in two main steps: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-ethylation of the 4-nitropyrazole.

Synthesis Workflow Pyrazole Pyrazole Step1 Step 1: Nitration Pyrazole->Step1 Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Step1 Nitropyrazole 4-Nitro-1H-pyrazole Step1->Nitropyrazole Step2 Step 2: N-Ethylation Nitropyrazole->Step2 Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide) Ethylating_Agent->Step2 Base Base (e.g., K₂CO₃) Base->Step2 Target_Compound This compound Step2->Target_Compound Purification Purification (e.g., Column Chromatography) Target_Compound->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

A proposed workflow for the synthesis and characterization of this compound.
Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of substituted pyrazoles, which can be adapted for this compound.

2.2.1. Synthesis of 4-Nitro-1H-pyrazole (General Procedure)

A common method for the nitration of pyrazole involves the use of a nitrating mixture of nitric acid and sulfuric acid.[3]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Pyrazole: Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature.

  • Nitration: Add a mixture of fuming nitric acid and fuming sulfuric acid dropwise to the reaction mixture, keeping the temperature controlled (e.g., below 10°C).

  • Reaction: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified time.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

2.2.2. Synthesis of this compound (General Procedure)

The N-alkylation of 4-nitropyrazole can be achieved using an ethylating agent in the presence of a base.

  • Reaction Setup: Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.

  • Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[4]

2.2.3. Characterization Protocols

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and two distinct signals for the pyrazole ring protons.

    • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The carbon bearing the nitro group will likely be shifted downfield.

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) and C-H bonds of the ethyl and pyrazole moieties.[5]

    • Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.[5]

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

    • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent is prepared for analysis.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Areas of Potential Biological Investigation
  • Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[2][6]

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Anticancer Activity: Substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines.[7]

  • Kinase Inhibition: The pyrazole scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[8]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for a biologically active derivative of this compound could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) Gene_Expression->Cellular_Response Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->Inhibition

A hypothetical signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a framework for its synthesis, characterization, and exploration of its biological activities. The established pharmacological importance of the pyrazole scaffold suggests that this compound and its derivatives could serve as valuable starting points for the discovery of novel therapeutic agents. Further experimental work is necessary to fully elucidate the physicochemical properties and biological potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of 1-ethyl-4-nitro-1H-pyrazole derivatives and protocols for their evaluation. Due to the limited publicly available data on this specific scaffold, information on closely related nitro-containing pyrazole derivatives is presented as a surrogate to guide research and development efforts.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a nitro group at the C4 position and an ethyl group at the N1 position of the pyrazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. These notes aim to provide a starting point for the investigation of this compound derivatives in drug discovery.

Potential Biological Activities

While specific data on this compound derivatives is scarce, a closely related compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, has demonstrated notable antimicrobial and anti-inflammatory properties.[1] This suggests that the 4-nitro-substitution on a pyrazole ring is a key pharmacophore for biological activity.

Antimicrobial Activity:

The aforementioned 4-nitrophenyl-containing pyrazole derivative has shown significant antibacterial activity.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity of a Representative Nitro-substituted Pyrazole Derivative [1]

CompoundTest OrganismMIC (µg/mL)
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coli (Gram-negative)0.25
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis (Gram-positive)0.25

Anticancer Activity:

Numerous pyrazole derivatives have been investigated for their anticancer potential.[2][3] The cytotoxic effects are typically evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined. While no specific IC50 values for this compound derivatives are currently available in the literature, the general protocols for assessing cytotoxicity are well-established.

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial and anticancer activities of novel pyrazole derivatives. These can be adapted for the specific evaluation of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • DMSO (for dissolving the compound)

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells with bacteria and broth (negative control) and wells with bacteria, broth, and a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC E->F

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

While specific signaling pathways targeted by this compound derivatives have not been elucidated, many pyrazole-containing compounds are known to act as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Inhibition of specific kinases that are overactive in cancer cells is a common mechanism of action for anticancer drugs.

General Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cancer Cell Pyrazole This compound Derivative Kinase Protein Kinase (e.g., EGFR, BRAF) Pyrazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: General signaling pathway for kinase inhibition by a pyrazole derivative.

References

Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazole as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, primarily serving as a strategic precursor for the synthesis of a wide array of biologically active molecules. Its value lies in the facile transformation of the 4-nitro group into a 4-amino functionality, which then acts as a versatile handle for the construction of more complex pharmaceutical scaffolds. This transformation unlocks access to potent classes of compounds, including kinase inhibitors and anti-inflammatory agents. The pyrazole core itself is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates and derivatives, with a focus on the preparation of 1-ethyl-4-amino-1H-pyrazole and its subsequent elaboration into pyrazolo[3,4-d]pyrimidine and 4-amino-pyrazole-based scaffolds, which are central to the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
CAS Number 58793-45-6

Core Application: Synthesis of 1-Ethyl-4-amino-1H-pyrazole

The primary and most critical application of this compound in pharmaceutical synthesis is its reduction to 1-ethyl-4-amino-1H-pyrazole. This amino-pyrazole is a highly valuable intermediate for the construction of various therapeutic agents, particularly kinase inhibitors. The general transformation is depicted below:

G cluster_0 Reduction of this compound This compound This compound 1-Ethyl-4-amino-1H-pyrazole 1-Ethyl-4-amino-1H-pyrazole This compound->1-Ethyl-4-amino-1H-pyrazole Reduction (e.g., H₂, Pd/C)

Figure 1: Core synthetic transformation of this compound.
Experimental Protocol: Reduction of this compound

This protocol describes a standard procedure for the catalytic hydrogenation of this compound to yield 1-ethyl-4-amino-1H-pyrazole.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol % of Pd).

  • Seal the vessel and purge with an inert gas (nitrogen or argon) several times.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-ethyl-4-amino-1H-pyrazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are scaffolds for numerous pharmaceutical agents, exhibiting a range of biological activities including anticancer and anti-inflammatory properties.[1][2][5][6] 1-Ethyl-4-amino-1H-pyrazole can be a key starting material for the synthesis of these compounds.

G cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidines 1-Ethyl-4-amino-1H-pyrazole 1-Ethyl-4-amino-1H-pyrazole Pyrazolo[3,4-d]pyrimidine_Scaffold 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold 1-Ethyl-4-amino-1H-pyrazole->Pyrazolo[3,4-d]pyrimidine_Scaffold Cyclizing_Agent Cyclizing Agent (e.g., Formamide) Cyclizing_Agent->Pyrazolo[3,4-d]pyrimidine_Scaffold

Figure 2: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

This generalized protocol outlines the cyclization of an amino-pyrazole derivative to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 1-Ethyl-4-amino-1H-pyrazole derivative (e.g., with a carboxylate at C5)

  • Formamide (or other suitable cyclizing agent)

  • High-boiling point solvent (optional)

Procedure:

  • Combine the 1-ethyl-4-amino-1H-pyrazole derivative (1.0 eq) with an excess of formamide.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Related Synthesis: While specific data for a 1-ethyl derivative is not available, the synthesis of similar pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been reported with yields often in the good to excellent range. For example, the cyclization of ortho-amino esters of pyrazole with various nitriles can provide the desired scaffold.[1]

Starting MaterialProductYield (%)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylatePyrazolo[3,4-d][1][7]oxazin-4-one intermediateHigh[2]
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid6-Methyl-1-phenylpyrazolo[3,4-d][1][7]oxazin-4(1H)-oneHigh[5]

Application in the Synthesis of Kinase Inhibitors (e.g., JAK Inhibitors)

A significant application of 4-aminopyrazole derivatives is in the synthesis of kinase inhibitors, including Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory diseases and some cancers.[8][9][10][11] The 4-amino group serves as a key attachment point for moieties that interact with the hinge region of the kinase active site.

G cluster_2 JAK Inhibitor Synthesis Workflow 1-Ethyl-4-amino-1H-pyrazole 1-Ethyl-4-amino-1H-pyrazole JAK_Inhibitor_Core 4-(Heteroarylamino)pyrazole Scaffold (JAK Inhibitor Core) 1-Ethyl-4-amino-1H-pyrazole->JAK_Inhibitor_Core Heterocyclic_Electrophile Heterocyclic Electrophile (e.g., Halogenated Pyrimidine) Heterocyclic_Electrophile->JAK_Inhibitor_Core

Figure 3: Synthetic approach to 4-amino-pyrazole-based kinase inhibitors.
Experimental Protocol: Synthesis of a 4-(Pyrimidin-4-ylamino)pyrazole Derivative

This protocol provides a general method for the coupling of 1-ethyl-4-amino-1H-pyrazole with a halogenated pyrimidine, a common step in the synthesis of JAK inhibitors.

Materials:

  • 1-Ethyl-4-amino-1H-pyrazole

  • 4-Chloro- or 4-fluoropyrimidine derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried reaction vessel, add the 4-chloropyrimidine derivative (1.0 eq), 1-ethyl-4-amino-1H-pyrazole (1.1-1.5 eq), palladium catalyst (e.g., 2-5 mol %), ligand (e.g., 4-10 mol %), and base (e.g., 2.0 eq).

  • Purge the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Related JAK Inhibitor Syntheses: The following table presents inhibitory activities of some 4-amino-(1H)-pyrazole derivatives against JAK kinases, demonstrating the potency of compounds derived from this scaffold.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
3f 3.42.23.5[8]
11b -Potent-[8]

Signaling Pathway: JAK-STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various diseases. Kinase inhibitors synthesized from pyrazole precursors can effectively block this pathway.

G cluster_3 JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Figure 4: Mechanism of action of pyrazole-based JAK inhibitors.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its primary utility stems from its efficient conversion to 1-ethyl-4-amino-1H-pyrazole, a key intermediate for the construction of potent and selective pharmaceutical agents, most notably kinase inhibitors targeting pathways such as JAK-STAT. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this important building block in their synthetic and medicinal chemistry programs.

References

Catalytic Applications of Metal Complexes with 1-Ethyl-4-nitro-1H-pyrazole Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific catalytic applications for metal complexes featuring the 1-ethyl-4-nitro-1H-pyrazole ligand. The following application notes and protocols are based on analogous systems, particularly those involving N-substituted and nitro-functionalized pyrazole ligands. These notes are intended to provide a foundational framework for researchers to explore the potential catalytic activities of metal complexes derived from the specified ligand.

Application Note I: Copper-Catalyzed Oxidation of Catechol

Metal complexes of pyrazole derivatives have demonstrated significant catalytic activity in oxidation reactions. Notably, in-situ generated copper(II) complexes with N-substituted pyrazole ligands, including nitro-functionalized derivatives, have been shown to effectively catalyze the oxidation of catechol to o-quinone.[1] This reaction serves as a model for the activity of catechol oxidase enzymes. The electron-withdrawing nature of the nitro group on the pyrazole ring, as in this compound, may influence the Lewis acidity of the copper center, potentially modulating the catalytic activity.

Potential Application:

Synthesis of o-quinones, which are important precursors for various organic compounds, including pharmaceuticals and agrochemicals.

Quantitative Data from Analogous Systems:

The following table summarizes the reaction rates for the oxidation of catechol using in-situ generated copper(II) complexes of various N-substituted pyrazole ligands (L1-L4) and copper salts. The ligands in the cited study were synthesized by condensing (1H-pyrazol-1-yl) methanol with different primary amines.[1]

LigandCopper(II) SaltReaction Rate (µmol L⁻¹ min⁻¹)
L1CuCl₂0.1458
L2CuSO₄14.115
L2Cu(CH₃COO)₂32.2917
L4CuSO₄0.0937

Table 1: Reaction rates of catechol oxidation in methanol with in-situ formed copper complexes of N-substituted pyrazole ligands. Data extracted from a study on nitro-functional pyrazole derivatives.[1]

Experimental Protocol: In-Situ Catalytic Oxidation of Catechol

This protocol is adapted from the methodology described for the catalytic oxidation of catechol using in-situ generated copper(II) complexes of pyrazole-based ligands.[1]

Materials:

  • This compound (Ligand)

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, Cu(NO₃)₂)

  • Catechol

  • Methanol (Spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of this compound in methanol.

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of the chosen copper(II) salt in methanol.

    • Prepare a 0.1 mol L⁻¹ solution of catechol in methanol.

  • In-Situ Catalyst Formation and Catalytic Reaction:

    • In a quartz cuvette, mix 0.15 mL of the this compound stock solution with 0.15 mL of the copper(II) salt stock solution.

    • To this mixture, add 2.0 mL of the catechol stock solution.

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by recording the increase in absorbance at 390 nm (λmax of o-quinone) over time at room temperature.

    • The initial reaction rate can be calculated from the linear portion of the absorbance versus time plot.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction cluster_analysis Analysis ligand This compound in Methanol (2 mM) mix Mix Ligand and Copper Salt in Cuvette ligand->mix copper Copper(II) Salt in Methanol (2 mM) copper->mix catechol Catechol in Methanol (0.1 M) add_catechol Add Catechol Solution mix->add_catechol uv_vis Monitor Absorbance at 390 nm (UV-Vis) add_catechol->uv_vis rate_calc Calculate Initial Reaction Rate uv_vis->rate_calc

Experimental workflow for catechol oxidation.

Application Note II: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Heck)

Metal complexes with pyrazole-based ligands are known to be effective catalysts in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3][4][5][6][7] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The electronic properties of the this compound ligand, specifically the electron-withdrawing nitro group, could influence the stability and reactivity of the palladium catalyst, potentially impacting reaction efficiency and substrate scope.

Potential Applications:
  • Suzuki-Miyaura Coupling: Synthesis of biaryls and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

  • Heck Reaction: Arylation of alkenes to produce substituted olefins, which are versatile synthetic intermediates.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using a palladium complex of this compound as a potential catalyst. This protocol is based on established methods for palladium-catalyzed cross-coupling reactions with pyrazole-based ligands.[2][3]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (Ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

    • Add the palladium source (0.5-5 mol%) and the this compound ligand (1-10 mol%, typically in a 1:2 Pd:ligand ratio).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Generalized Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction between an aryl halide and an alkene, potentially catalyzed by a palladium complex of this compound. This is based on standard Heck reaction protocols.[5][6][7]

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Alkene (e.g., styrene, acrylate)

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound (Ligand)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the aryl halide (1.0 mmol), palladium source (1-5 mol%), and this compound ligand (2-10 mol%) in the anhydrous solvent (5-10 mL).

    • Add the alkene (1.1-1.5 mmol) and the base (1.5-2.0 mmol).

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualization of a Generalized Catalytic Cycle for Cross-Coupling

catalytic_cycle pd0 Pd(0)L₂ pd2_oa R-Pd(II)-X L₂ pd0->pd2_oa Oxidative Addition (R-X) pd2_tm R-Pd(II)-R' L₂ pd2_oa->pd2_tm Transmetalation (R'-M) pd2_tm->pd0 Reductive Elimination product R-R' pd2_tm->product

Generalized catalytic cycle for cross-coupling.

References

The Role of 1-Ethyl-4-nitro-1H-pyrazole in the Synthesis of Energetic Materials: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current landscape regarding the use of 1-ethyl-4-nitro-1H-pyrazole as a precursor in the synthesis of energetic materials. Despite a thorough review of scientific literature and patent databases, there is a notable absence of specific studies detailing the direct application of this compound in the creation of more complex energetic compounds. However, the broader class of nitropyrazole-based energetic materials has garnered significant attention due to their high density, favorable heats of formation, and tailored thermal stability. [1][2]

This document will first address the current state of research on this compound and then provide an overview of general synthetic strategies and key findings for the broader family of nitropyrazole-derived energetic materials. This information is intended to provide a foundational understanding of the field and to guide future research endeavors.

This compound: A Starting Point with Untapped Potential

This compound is a known compound and is commercially available. Its structure, featuring a nitro group on the pyrazole ring, categorizes it as a potential building block for more energetic molecules. The ethyl group at the N1 position influences its physical properties, such as melting point and solubility, and can impact the energetic performance and stability of any derived materials.

Despite its potential, a comprehensive search of the scientific and patent literature did not yield specific examples of this compound being used as a direct precursor for the synthesis of other energetic materials. Research in the field of pyrazole-based energetics has predominantly focused on other starting materials, such as 4-nitropyrazole (4-NP), 3,4-dinitropyrazole (3,4-DNP), and 3,5-dinitropyrazole (3,5-DNP), for further functionalization.[3][4]

General Synthetic Strategies for Energetic Materials from Nitropyrazoles

While specific protocols for this compound are not available, the general synthetic methodologies applied to other nitropyrazoles provide a roadmap for potential future research. These strategies aim to increase the nitrogen content and oxygen balance of the molecule, thereby enhancing its energetic properties.

Introduction of Additional Energetic Groups

A common approach is the introduction of further energetic functionalities onto the nitropyrazole core. These can include:

  • Nitration: Further nitration of the pyrazole ring can lead to di- and trinitropyrazole derivatives. For instance, 3-nitropyrazole can be nitrated to yield 3,4-dinitropyrazole (3,4-DNP).[4]

  • N-amination followed by Nitration: The introduction of an amino group at the N1 position, followed by nitration, can yield N-nitramino pyrazoles, which are a powerful class of energetic materials.[1]

  • Introduction of Azido and Nitratoalkyl Groups: The substitution of the acidic N-H proton in nitropyrazoles with azidoalkyl or nitratoalkyl groups is a strategy to create melt-castable explosives.[2]

Synthesis of Bridged Bis(nitropyrazoles)

Linking two nitropyrazole rings together through various bridges (e.g., methylene, ethylene) is another effective strategy to create high-density, thermally stable energetic materials.[1][3]

Quantitative Data for Selected Nitropyrazole-Based Energetic Materials

To provide a comparative overview, the following table summarizes the energetic properties of several well-characterized nitropyrazole derivatives found in the literature. It is important to note that these compounds are not synthesized from this compound.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
4-Nitropyrazole (4-NP)1.52668018.81[1]
1-Allyl-3,4-dinitropyrazole1.48--[4]
1-Acryloyl-3,4-dinitropyrazole1.58--[4]
N,N'-Ethylene-bridged bis(3,4-dinitropyrazole)1.81836028.6[1]
Hydroxylammonium salt of 4-azido-3,5-dinitropyrazole-896133.0[3]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key reactions in the synthesis of energetic materials from nitropyrazoles, based on literature precedents. These are not specific to this compound and would require significant adaptation and optimization.

General Procedure for N-Alkylation of a Nitropyrazole

This protocol describes a general method for the substitution of the N-H proton of a nitropyrazole with an alkyl group, as exemplified by the synthesis of 1-allyl-3,5-dinitropyrazole.[4]

  • Dissolution: Dissolve 3,5-dinitropyrazole in a suitable solvent such as acetonitrile.

  • Base Addition: Add a base, for example, potassium carbonate, to the solution and stir for a few minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., allyl bromide) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12 hours.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product, for instance, by column chromatography.

General Procedure for N-Acylation of a Nitropyrazole

This protocol outlines a general procedure for the acylation of the N-H of a nitropyrazole, as demonstrated in the synthesis of 1-acryloyl-3,5-dinitropyrazole.[4]

  • Dissolution: Dissolve 3,5-dinitropyrazole in an appropriate solvent like acetonitrile.

  • Base Addition: Add a base such as potassium carbonate and stir the mixture.

  • Acylating Agent Addition: Add the acylating agent (e.g., acryloyl chloride) dropwise.

  • Reaction: Heat the reaction mixture to 60 °C for 12 hours.

  • Work-up: After cooling, dilute with an organic solvent and wash with water.

  • Purification: Dry the organic phase, evaporate the solvent, and purify the resulting product.

Visualizing Synthetic Pathways

The following diagrams illustrate generalized synthetic pathways for the functionalization of a nitropyrazole core to generate more energetic derivatives.

G Start 4-Nitro-1H-pyrazole (4-NP) N_Amination N-Amination Start->N_Amination NH2OSO3H, K2CO3 N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base N_Nitration N-Nitration Start->N_Nitration HNO3/H2SO4 Product1 1-Amino-4-nitropyrazole N_Amination->Product1 Product2 1-Alkyl-4-nitropyrazole N_Alkylation->Product2 Product3 1,4-Dinitropyrazole N_Nitration->Product3 Mannich Mannich Reaction with Trinitroethanol Product1->Mannich FinalProduct 4-Nitro-N-(2,2,2-trinitroethyl)- 1H-pyrazol-1-amine Mannich->FinalProduct

Caption: General functionalization pathways of 4-nitropyrazole.

G Start 3,5-Dinitropyrazole Reaction1 N-Alkylation Start->Reaction1 Allyl Bromide, K2CO3, 60°C Reaction2 N-Acylation Start->Reaction2 Acryloyl Chloride, K2CO3, 60°C Product1 1-Alkyl-3,5-dinitropyrazole Reaction1->Product1 Product2 1-Acyl-3,5-dinitropyrazole Reaction2->Product2

Caption: Synthesis of N-substituted 3,5-dinitropyrazoles.

Conclusion and Future Outlook

While this compound has not been a focus of research for the synthesis of energetic materials to date, the rich chemistry of other nitropyrazoles suggests that it remains a viable, yet unexplored, starting material. Future research could focus on applying the established synthetic methodologies for nitropyrazole functionalization to this compound. Such studies would be crucial to determine if the presence of the N-ethyl group offers any advantages in terms of energetic performance, stability, or sensitivity of the resulting materials. The exploration of its reactivity towards further nitration, amination, and coupling reactions could open new avenues in the development of novel energetic compounds.

References

Application Notes: Protocols for the Reduction of the Nitro Group in 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 1-ethyl-4-nitro-1H-pyrazole to form 1-ethyl-4-amino-1H-pyrazole is a critical transformation in synthetic organic chemistry. The resulting aminopyrazole is a valuable building block for the synthesis of a wide range of biologically active compounds and functional materials. Aminopyrazoles are core scaffolds in many pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs, making efficient and reliable protocols for their synthesis essential for drug discovery and development professionals.[1] This document provides detailed protocols for three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron powder in a neutral medium, and reduction with stannous chloride.

Overview of Reduction Methodologies

The conversion of an aromatic nitro group to a primary amine can be achieved through various chemical pathways. The choice of method often depends on factors such as substrate sensitivity, functional group tolerance, cost of reagents, and scalability.

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent) to achieve a clean and high-yielding reduction. It is often preferred for its clean reaction profile and simple work-up.[2]

  • Dissolving Metal Reductions: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media are robust and cost-effective reducing agents.[3][4] The Fe/NH₄Cl system is particularly useful as it operates under milder, near-neutral conditions, offering good functional group tolerance.[3][5]

  • Stannous Chloride (SnCl₂): This reagent is a mild and selective reducing agent for nitro groups, especially in the presence of other reducible functionalities like aldehydes, ketones, or esters.[6][7]

The general chemical transformation is depicted below.

start This compound reagents [Reducing Agent] Solvent, Temp start->reagents end 1-Ethyl-4-amino-1H-pyrazole reagents->end

Figure 1: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for an easy comparison of methodologies.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron & Ammonium ChlorideProtocol 3: Stannous Chloride
Reducing Agent H₂ gasIron (Fe) powderStannous chloride dihydrate (SnCl₂·2H₂O)
Catalyst/Additive 10% Pd/C (0.05 - 0.1 eq)Ammonium chloride (NH₄Cl) (10 eq)None
Stoichiometry N/A (H₂ pressure)Fe powder (10 eq)SnCl₂·2H₂O (5 - 10 eq)
Solvent Ethanol (EtOH) or Methanol (MeOH)EtOH / H₂O (4:1)Ethanol (EtOH)
Temperature Room Temperature (20-25 °C)70-80 °C30-50 °C
Reaction Time 2 - 6 hours1 - 3 hours2 - 4 hours
Typical Yield >90%80-95%75-90%
Key Advantages High purity, simple work-upCost-effective, robustHigh selectivity, mild conditions[6]
Key Considerations Requires specialized hydrogenation equipmentHeterogeneous mixture, filtration requiredTin salt disposal, work-up can be challenging[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst, a method known for its high efficiency and clean product formation.[2]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a two-neck round-bottom flask with a balloon of H₂

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (0.05 - 0.1 eq by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas 3-4 times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) or maintain a positive pressure with an H₂ balloon.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol or ethyl acetate (3x volume of the reaction solvent).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-ethyl-4-amino-1H-pyrazole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This protocol utilizes iron powder under near-neutral conditions, making it a cost-effective and robust method suitable for larger-scale synthesis.[5]

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), iron powder (10.0 eq), and ammonium chloride (10.0 eq).[5]

  • Add a 4:1 mixture of Ethanol:Water as the solvent (to achieve a substrate concentration of approx. 0.5-1.0 M).

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite®, washing the pad thoroughly with hot ethanol or ethyl acetate (3x).[5]

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethyl-4-amino-1H-pyrazole.

  • Purify by silica gel chromatography if required.

A 1. Setup Combine this compound, Fe powder, and NH4Cl in a flask. B 2. Reaction Add 4:1 EtOH/H2O and heat to 70-80 °C with stirring for 1-3h. A->B Heat C 3. Filtration Cool to RT and filter the mixture through a pad of Celite®. Wash pad with hot EtOH. B->C Monitor by TLC D 4. Concentration Combine filtrates and remove solvent via rotary evaporation. C->D E 5. Work-up (Extraction) Redissolve residue in EtOAc/Water. Wash with NaHCO3 then brine. D->E F 6. Drying & Isolation Dry organic layer over Na2SO4, filter, and concentrate. E->F G 7. Purification (Optional) Purify by silica gel column chromatography. F->G H Final Product 1-Ethyl-4-amino-1H-pyrazole G->H

Figure 2: Experimental workflow for the reduction using Iron and Ammonium Chloride.

Protocol 3: Reduction with Stannous Chloride Dihydrate

This method is valued for its mildness and is often used when acid-sensitive functional groups are present in the molecule.[7]

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M) in a round-bottom flask.

  • Add stannous chloride dihydrate (5.0 - 10.0 eq) to the solution in portions. The reaction may be mildly exothermic.[7]

  • Stir the reaction mixture at a temperature between 30 °C and 50 °C.

  • Monitor the reaction progress by TLC until completion (typically 2-4 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly add saturated NaHCO₃ solution or 2 M NaOH with vigorous stirring to adjust the pH to ~8. A thick white precipitate of tin salts will form.[8]

  • Filter the entire mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Further purification can be achieved via column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion. Ensure the equipment is properly set up and purged. Handle the pyrophoric Pd/C catalyst with care.

  • Metal/acid reactions can generate flammable hydrogen gas.

  • Handle all chemicals and solvents with care, consulting their respective Safety Data Sheets (SDS).

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][4][5] The strategic functionalization of the pyrazole ring is crucial for the development of new therapeutic agents. 1-Ethyl-4-nitro-1H-pyrazole serves as a valuable starting material, with the nitro group providing a key reactive handle for synthetic diversification. Through reduction to the corresponding 4-aminopyrazole, a versatile intermediate is formed, enabling the construction of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery.[6][7]

Core Synthetic Strategy: From Nitro to Amino Intermediate

The cornerstone of synthesizing complex heterocyclic systems from this compound is the reduction of the C4-nitro group to a primary amine. This transformation is critical as the resulting 1-ethyl-1H-pyrazol-4-amine is a highly versatile building block for subsequent cyclization reactions.[8][9] The amino group significantly alters the electronic properties of the pyrazole ring and provides a nucleophilic center for constructing fused ring systems.

Commonly employed methods for this reduction include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Fe/AcOH or SnCl₂/HCl), which are known for their high efficiency and chemoselectivity.[8][10][11]

G start This compound intermediate Key Intermediate: 1-Ethyl-1H-pyrazol-4-amine start->intermediate Reduction (e.g., H₂, Pd/C) [Activation Step] product1 Pyrazolo[3,4-b]pyridines intermediate->product1 Condensation with 1,3-Dicarbonyls product2 Pyrazolo[1,5-a]pyrimidines intermediate->product2 Condensation with β-Ketoesters or Malonates

Figure 1: Overall synthetic strategy from the starting material to fused heterocyclic products.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazol-4-amine (Key Intermediate)

This protocol details the reduction of the nitro group via catalytic hydrogenation.[8]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celatom® or filter aid

Procedure:

  • To a solution of this compound in ethanol in a suitable hydrogenation vessel, add 10% Pd/C catalyst.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 1-ethyl-1H-pyrazol-4-amine.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized for their wide range of biological activities, including kinase inhibition.[7] They are typically synthesized via the condensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in a reaction analogous to the Friedländer annulation.[7] The reaction proceeds through the formation of an enamine intermediate followed by cyclization and dehydration to yield the fused aromatic system.

Protocol 2: Synthesis of 1-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 1-Ethyl-1H-pyrazol-4-amine (1.0 eq)

  • Acetylacetone (pentane-2,4-dione) (1.1 eq)

  • Acetic Acid (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-1H-pyrazol-4-amine in glacial acetic acid.

  • Add acetylacetone and a catalytic amount of p-TsOH to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Application Note 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as kinase inhibitors in cancer treatment.[6][12] The most common synthetic route involves the condensation of a 5-aminopyrazole (or its 3-amino tautomer) with β-dicarbonyl compounds or their equivalents.[6][13] The reaction regioselectivity is driven by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen.[14]

Protocol 3: Synthesis of 1-Ethyl-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-amine

Note: This synthesis would typically start from a 3-amino-4-substituted pyrazole. For the purpose of demonstrating a related synthesis from an aminopyrazole, a protocol for a similar fused system is provided. A more direct route from 1-ethyl-1H-pyrazol-4-amine would require different cyclization partners. A common approach involves reacting 5-aminopyrazoles with 1,3-diketones.[6]

Materials:

  • 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (as a representative starting material) (1.0 eq)

  • Acetylacetone (pentane-2,4-dione) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

Procedure:

  • Combine 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, acetylacetone, and potassium carbonate in DMF.

  • Heat the mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield the target pyrazolo[1,5-a]pyrimidine.

Quantitative Data Summary

The following tables summarize representative data for the compounds described in the protocols.

Table 1: Reaction Yields and Physical Properties

Compound IDCompound NameYield (%)M.P. (°C)Appearance
1 This compound-45-48Pale yellow solid
2 1-Ethyl-1H-pyrazol-4-amine85-9560-63Off-white solid
3 1-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine70-80110-114White crystalline solid

Table 2: Spectroscopic Data (¹H NMR)

Compound IDKey ¹H NMR Signals (CDCl₃, δ ppm)
1 8.15 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 4.20 (q, 2H, CH₂), 1.50 (t, 3H, CH₃)
2 7.20 (s, 1H, pyrazole-H), 7.15 (s, 1H, pyrazole-H), 4.10 (q, 2H, CH₂), 3.50 (br s, 2H, NH₂), 1.45 (t, 3H, CH₃)
3 8.05 (s, 1H, pyridine-H), 7.90 (s, 1H, pyrazole-H), 4.30 (q, 2H, N-CH₂), 2.65 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 1.55 (t, 3H, N-CH₂-CH₃)

Detailed Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis reactants 1. Combine Reactants (Amine, Acetylacetone, p-TsOH in Acetic Acid) reflux 2. Heat to Reflux (118 °C, 6-18h) reactants->reflux cool 3. Cool to RT reflux->cool quench 4. Pour into Ice Water & Neutralize (NaHCO₃) cool->quench filtrate 5. Collect Solid (Vacuum Filtration) quench->filtrate wash 6. Wash with H₂O & Dry filtrate->wash recrystal 7. Recrystallize (Ethanol/Water) wash->recrystal analyze 8. Characterize (NMR, MS, MP) recrystal->analyze

Figure 2: Step-by-step workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

References

Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-nitro-1H-pyrazole is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a nitro group offers a synthetic handle for further functionalization. One of the most powerful and widely used bioorthogonal ligation techniques is "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

These application notes describe a two-stage process to utilize this compound in click chemistry. The first stage involves the chemical modification of this compound to introduce an azide functional group, a prerequisite for its participation in CuAAC reactions. The second stage details the protocol for the click reaction of the resulting azide-functionalized pyrazole with an alkyne-containing molecule to form a stable triazole conjugate. This approach allows for the efficient coupling of the pyrazole moiety to a wide range of molecules, including biomolecules, fluorophores, or other drug fragments.

Stage 1: Synthesis of 1-Ethyl-4-azido-1H-pyrazole

The conversion of this compound to its azide derivative is a two-step process: (1) reduction of the nitro group to an amine, followed by (2) diazotization of the amine and subsequent substitution with an azide.

Experimental Protocol: Step 1 - Reduction of this compound

Objective: To synthesize 1-ethyl-4-amino-1H-pyrazole by the reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 70-80°C for 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-ethyl-4-amino-1H-pyrazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Step 2 - Synthesis of 1-Ethyl-4-azido-1H-pyrazole

Objective: To convert 1-ethyl-4-amino-1H-pyrazole to 1-ethyl-4-azido-1H-pyrazole via a Sandmeyer-type reaction.

Materials:

  • 1-ethyl-4-amino-1H-pyrazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-ethyl-4-amino-1H-pyrazole (1.0 eq) in a mixture of hydrochloric acid and water at 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature at 0-5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate beaker, dissolve sodium azide (1.5 eq) in deionized water and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Extract the reaction mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-4-azido-1H-pyrazole. Caution: Azide compounds are potentially explosive and should be handled with care.

Stage 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 1-ethyl-4-azido-1H-pyrazole can now be used in a click reaction to conjugate it to any alkyne-containing molecule. The following is a general protocol for the CuAAC reaction.

Experimental Protocol: CuAAC of 1-Ethyl-4-azido-1H-pyrazole

Objective: To conjugate 1-ethyl-4-azido-1H-pyrazole with a terminal alkyne via a copper-catalyzed click reaction.

Materials:

  • 1-ethyl-4-azido-1H-pyrazole

  • A terminal alkyne-containing molecule (e.g., propargyl alcohol, an alkyne-modified biomolecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve 1-ethyl-4-azido-1H-pyrazole (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting 1,4-disubstituted triazole product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: ReductionStep 2: Diazotization/AzidationStep 3: CuAAC
Starting Material This compound1-ethyl-4-amino-1H-pyrazole1-ethyl-4-azido-1H-pyrazole
Key Reagents SnCl₂·2H₂O, HClNaNO₂, NaN₃CuSO₄·5H₂O, Sodium Ascorbate
Solvent EthanolWater/HClt-BuOH/Water (1:1)
Temperature 70-80°C0-5°C then RTRoom Temperature
Reaction Time 3-4 hours3 hours12-24 hours
Product 1-ethyl-4-amino-1H-pyrazole1-ethyl-4-azido-1H-pyrazole1-(1-ethyl-1H-pyrazol-4-yl)-4-(substituted)-1H-1,2,3-triazole
Typical Yield 70-90%60-80%>90%
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway cluster_click Click Chemistry A This compound B 1-Ethyl-4-amino-1H-pyrazole A->B  Reduction (SnCl₂, HCl) C 1-Ethyl-4-azido-1H-pyrazole B->C  Diazotization/Azidation (NaNO₂, NaN₃) E 1,4-Disubstituted Triazole Product C->E  CuAAC (CuSO₄, NaAsc) D Alkyne Substrate D->E CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrazole-Azide and Alkyne in t-BuOH/H₂O D Combine Reagents: Add B then C to A A->D B Prepare fresh NaAsc solution B->D C Prepare CuSO₄ solution C->D E Stir at Room Temperature (12-24h) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Chromatography) G->H

Application Notes and Protocols for the Functionalization of 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 1-ethyl-4-nitro-1H-pyrazole ring, a key scaffold in medicinal chemistry. The protocols detailed below offer practical guidance for the chemical modification of this versatile building block, enabling the synthesis of diverse derivatives for drug discovery and development programs.

Overview of Functionalization Strategies

The this compound core offers several avenues for chemical modification. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the pyrazole ring, making it amenable to a variety of transformations. Key functionalization strategies include:

  • Reduction of the Nitro Group: The conversion of the 4-nitro group to a 4-amino group is a pivotal transformation, as the resulting amine serves as a versatile handle for a wide range of subsequent derivatizations, including amide bond formation, sulfonylation, and reductive amination.

  • Nucleophilic Aromatic Substitution (SNAr): The activated pyrazole ring can undergo nucleophilic aromatic substitution, allowing for the direct displacement of the nitro group or a halogen substituent at the C4 position by various nucleophiles.

  • C-H Activation/Arylation: Modern catalytic methods enable the direct functionalization of C-H bonds. For 4-nitropyrazoles, regioselective arylation at the C5 position is a powerful tool for introducing molecular complexity.[1]

  • Cross-Coupling Reactions (Suzuki-Miyaura and Stille): Following the conversion of the nitro group to a halide, palladium-catalyzed cross-coupling reactions provide a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

Experimental Protocols and Data

This section provides detailed experimental protocols for key functionalization reactions of this compound. All quantitative data from representative procedures are summarized in the subsequent tables for ease of comparison.

Reduction of the 4-Nitro Group

The reduction of the 4-nitro group to a 4-amino group is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol: Catalytic Hydrogenation to 1-Ethyl-1H-pyrazol-4-amine

Workflow for Catalytic Hydrogenation

cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up prep1 Add this compound, solvent (e.g., Ethanol), and catalyst (e.g., Pd/C) to the autoclave prep2 Seal the reactor prep1->prep2 prep3 Purge with inert gas (e.g., N2) 3-5 times prep2->prep3 react1 Pressurize with H2 gas to the desired pressure prep3->react1 react2 Heat to the target temperature with vigorous stirring react1->react2 react3 Monitor H2 uptake react2->react3 workup1 Cool the reactor and vent H2 react3->workup1 workup2 Filter the reaction mixture through Celite® workup1->workup2 workup3 Concentrate the filtrate in vacuo workup2->workup3 workup4 Purify the crude product (e.g., column chromatography) workup3->workup4

Caption: Workflow for the catalytic hydrogenation of this compound.

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 10% Palladium on carbon (10 mol%).

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the catalyst is filtered off through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel to yield 1-ethyl-1H-pyrazol-4-amine.

Table 1: Representative Data for the Reduction of 4-Nitropyrazoles

EntrySubstrateCatalystSolventConditionsYield (%)
14-nitro-1H-pyrazole-3-carboxylic acidFeO(OH)/C, N₂H₄·H₂O95% EthanolRefluxHigh
2Aromatic Nitro CompoundsPd(II)-polysalophen coated magnetite NPs, NaBH₄H₂OReflux>95

Note: Data for closely related substrates are provided due to the lack of specific literature data for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring in this compound facilitates nucleophilic aromatic substitution, allowing for the displacement of the nitro group by various nucleophiles.

Protocol: Amination via SNAr

Workflow for SNAr

cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Work-up react1 Dissolve this compound and a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO) react2 Add the amine nucleophile react1->react2 heat1 Heat the reaction mixture at a specified temperature (e.g., 70°C) react2->heat1 heat2 Monitor reaction progress by TLC heat1->heat2 workup1 Cool the reaction mixture heat2->workup1 workup2 Pour into ice water to precipitate the product workup1->workup2 workup3 Filter and wash the solid workup2->workup3 workup4 Purify if necessary workup3->workup4

Caption: General workflow for the amination of this compound via SNAr.

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (10 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 4-amino-substituted pyrazole derivative.

Table 2: Representative Data for SNAr on Nitropyrazoles

EntrySubstrateNucleophileConditionsProductYield (%)
11,5-dimethyl-3,4-dinitropyrazoleAqueous ammoniaHeating3-amino-1,5-dimethyl-4-nitropyrazoleGood
2FluorobenzeneAmine, K₂CO₃DMSO, 70°C, 5hN-substituted aniline-

Note: Data for analogous reactions are presented to illustrate the general applicability of the method.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation offers an atom-economical approach to introduce aryl groups at the C5 position of the pyrazole ring.

Protocol: Direct C5-Arylation

Workflow for C-H Arylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine this compound, aryl halide, Pd catalyst (e.g., Pd(OAc)2), ligand (if any), and base in a sealed tube setup2 Add a suitable solvent (e.g., DMA) setup1->setup2 react1 Heat the mixture at a high temperature (e.g., 150°C) for a specified time setup2->react1 react2 Monitor by TLC or GC-MS react1->react2 workup1 Cool the reaction mixture react2->workup1 workup2 Perform aqueous work-up workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for the direct C-H arylation of this compound.

Procedure: [1]

  • In a sealed tube, combine this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 mmol) in DMA (3 mL).

  • The tube is sealed, and the reaction mixture is heated at 150 °C for 24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the 5-aryl-1-ethyl-4-nitro-1H-pyrazole.

Table 3: Representative Data for C-H Arylation of 4-Nitropyrazoles [1]

EntryPyrazole SubstrateAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
11-Methyl-4-nitro-1H-pyrazoleIodobenzenePd(OAc)₂Cs₂CO₃DMA1502485
21-Methyl-4-nitro-1H-pyrazole4-IodoanisolePd(OAc)₂Cs₂CO₃DMA1502478
31-Methyl-4-nitro-1H-pyrazole4-IodotoluenePd(OAc)₂Cs₂CO₃DMA1502482
Functionalization via Halogenation and Cross-Coupling

A two-step sequence involving halogenation at the C4 position (after potential removal or transformation of the nitro group) followed by a cross-coupling reaction is a powerful strategy for introducing a wide variety of substituents.

Protocol: Synthesis of 4-Iodo-1-ethyl-1H-pyrazole and Subsequent Suzuki Coupling

Signaling Pathway for Halogenation and Suzuki Coupling

cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling start 1-Ethyl-1H-pyrazole iodination Iodination (e.g., NIS in Acetonitrile) start->iodination intermediate 4-Iodo-1-ethyl-1H-pyrazole iodination->intermediate suzuki Suzuki Coupling (Pd catalyst, Base) intermediate->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki product 4-Aryl-1-ethyl-1H-pyrazole suzuki->product

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the large-scale synthesis of 1-ethyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 4-Nitropyrazole Intermediate Incomplete nitration of pyrazole.- Ensure the use of a potent nitrating agent such as a mixture of fuming nitric acid and fuming sulfuric acid.[1] - Optimize reaction temperature and time; for instance, reacting at 50°C for 1.5 hours has been reported.[1] - Consider a two-step, one-pot method where pyrazole is first converted to pyrazole sulfate before nitration.[1]
Degradation of the product during workup.- Pour the reaction mixture into ice water to precipitate the product and minimize degradation from the strong acid.[1]
Formation of Regioisomers during Ethylation Alkylation at different nitrogen atoms of the pyrazole ring.- Control the reaction conditions carefully. The use of a base like potassium carbonate in a suitable solvent such as DMF can offer better selectivity.[2] - The choice of ethylating agent (e.g., ethyl iodide, diethyl sulfate) can influence regioselectivity.
Difficulties in Product Purification Presence of unreacted starting materials or byproducts.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation.[3][4] - If the product is a solid, recrystallization from an appropriate solvent mixture can be effective.[5]
Product is an oil instead of a solid.- Ensure complete removal of residual solvents using a rotary evaporator followed by a high-vacuum pump.[4] - If the product is thermally stable, vacuum distillation can be a viable purification method for oils.[4]
Safety Concerns during Scale-up Potentially explosive nature of nitrated compounds.- Conduct a thorough safety assessment before proceeding with large-scale synthesis. Nitropyrazole compounds can be energetic materials.[1][2][6] - Handle reagents like fuming nitric and sulfuric acids with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[7]
Exothermic reactions getting out of control.- For exothermic steps like nitration, ensure efficient cooling and portionwise addition of reagents to maintain temperature control.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common two-step synthetic route involves the nitration of 1H-pyrazole to form 4-nitro-1H-pyrazole, followed by the N-ethylation of the 4-nitro-1H-pyrazole intermediate.

Q2: What are the critical safety precautions for the large-scale synthesis of this compound?

A2: Due to the use of strong acids and the potential energetic nature of the nitrated product, several safety measures are crucial.[1][2][6] Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[7] Monitor the reaction temperature closely, especially during the exothermic nitration step, and have an ice bath readily available for cooling.[1][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress.[4] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[3]

Q4: What are the potential byproducts in this synthesis?

A4: Potential byproducts can include regioisomers formed during the ethylation step (e.g., 1-ethyl-3-nitro-1H-pyrazole), as well as unreacted starting materials. Over-nitration leading to dinitro-pyrazole species is also a possibility if the reaction conditions are too harsh.

Q5: How do I handle waste from the nitration reaction?

A5: The acidic waste from the nitration step should be neutralized carefully with a suitable base (e.g., sodium bicarbonate or calcium carbonate) before disposal. This should be done in a controlled manner to manage the heat generated during neutralization. Always follow your institution's guidelines for chemical waste disposal.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

This protocol is adapted from a known procedure for the nitration of pyrazole.[1]

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a thermometer, and cooled in an ice-water bath, slowly add 25 mL of fuming nitrosulfuric acid.

  • Reaction Setup: In a separate 100 mL four-necked flask, add 11 mL of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.

  • Nitration: Cool the pyrazole-sulfuric acid mixture in an ice-water bath. Add the prepared fuming nitrosulfuric acid dropwise to the flask, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the N-alkylation of pyrazoles.

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate.[2][3]

  • Ethylation: Add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent from the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ethylation Pyrazole Pyrazole Reaction1 Nitration Reaction Pyrazole->Reaction1 Nitrating_Agent Fuming Nitrosulfuric Acid Nitrating_Agent->Reaction1 Workup1 Quenching & Precipitation Reaction1->Workup1 Intermediate 4-Nitro-1H-pyrazole Workup1->Intermediate Reaction2 Ethylation Reaction Intermediate->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Ethylating_Agent Ethylating Agent Ethylating_Agent->Reaction2 Workup2 Filtration & Evaporation Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Product Yield Check_Nitration Check Nitration Step Start->Check_Nitration Check_Ethylation Check Ethylation Step Start->Check_Ethylation Incomplete_Nitration Incomplete Nitration? Check_Nitration->Incomplete_Nitration Degradation Degradation during Workup? Check_Nitration->Degradation Incomplete_Ethylation Incomplete Ethylation? Check_Ethylation->Incomplete_Ethylation Side_Reactions Side Reactions? Check_Ethylation->Side_Reactions Optimize_Nitration Optimize Nitrating Agent, Temperature, and Time Incomplete_Nitration->Optimize_Nitration Yes Improve_Workup Improve Quenching and Precipitation Degradation->Improve_Workup Yes Optimize_Ethylation Optimize Base, Solvent, and Temperature Incomplete_Ethylation->Optimize_Ethylation Yes Purification_Strategy Refine Purification Strategy Side_Reactions->Purification_Strategy Yes

Caption: Troubleshooting decision tree for low product yield.

References

preventing side reactions during the nitration of 1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing side reactions during the nitration of 1-ethyl-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction and achieve high yields of the desired 1-ethyl-4-nitro-1H-pyrazole product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 1-ethyl-1H-pyrazole?

A1: The nitration of 1-ethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. Due to the directing effects of the pyrazole ring nitrogens, the electrophile (the nitronium ion, NO₂⁺) will preferentially add to the C4 position. Therefore, the expected major product is this compound.

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The primary side reactions of concern are:

  • Formation of Regioisomers: While C4-nitration is favored, small amounts of 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole may be formed.

  • Dinitration: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the pyrazole ring, leading to dinitrated products.

  • N-Nitration: It is possible for nitration to occur on one of the nitrogen atoms of the pyrazole ring, forming an N-nitropyrazolium species. However, these are often intermediates that can rearrange to C-nitrated products.[1]

  • Degradation/Polymerization: Strong acidic conditions and high temperatures can lead to the degradation of the pyrazole ring, resulting in tar-like substances and a lower yield of the desired product.

Q3: How can I monitor the progress of the reaction and identify the products?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By comparing the reaction mixture to a standard of the starting material, you can observe the formation of new products. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for identifying the desired product and any side products in the crude reaction mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nitration of 1-ethyl-1H-pyrazole.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction.- Degradation of starting material or product.- Suboptimal reaction temperature.- Increase reaction time and monitor by TLC.- Use a milder nitrating agent (e.g., acetyl nitrate instead of mixed acid).- Maintain a low reaction temperature (0-10 °C).
High proportion of dinitrated products - Excess of nitrating agent.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount (or slight excess) of the nitrating agent.- Maintain a low reaction temperature.- Quench the reaction as soon as the starting material is consumed (as determined by TLC).
Formation of multiple regioisomers - High reaction temperature.- Choice of nitrating agent.- Perform the reaction at a lower temperature to increase selectivity.- Consider using a bulkier or milder nitrating agent which can enhance regioselectivity.
Dark, tar-like residue in the reaction mixture - Reaction temperature is too high.- Use of overly strong acidic conditions.- Strictly control the temperature, ensuring it does not exceed the recommended range.- Consider a nitrating system that does not require a strong protic acid co-reagent.

Experimental Protocols

Protocol 1: Nitration using a Standard Mixed Acid Procedure (HNO₃/H₂SO₄)

This protocol is a general method for the nitration of pyrazoles and should be optimized for 1-ethyl-1H-pyrazole.

Materials:

  • 1-ethyl-1H-pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-ethyl-1H-pyrazole to the cold sulfuric acid while stirring.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-ethyl-1H-pyrazole in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude nitration product

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Logical Workflow for Nitration and Troubleshooting

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A Prepare Nitrating Agent (e.g., HNO3/H2SO4) C Slowly add nitrating agent to pyrazole solution at 0-10°C A->C B Dissolve 1-ethyl-1H-pyrazole in H2SO4 at 0°C B->C D Monitor reaction by TLC C->D E Quench reaction on ice D->E Reaction Complete T1 Low Yield? D->T1 T2 Multiple Spots on TLC? D->T2 F Neutralize and Extract E->F G Purify by Chromatography or Recrystallization F->G H Characterize Product (NMR, MS) G->H S1 Check Temp Control Use Milder Reagent T1->S1 S2 Optimize Chromatography Consider Recrystallization T2->S2 Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Substitution cluster_side_reactions Potential Side Reactions N1 HNO3 + 2H2SO4 N2 NO2+ (Nitronium ion) + H3O+ + 2HSO4- N1->N2 P1 1-ethyl-1H-pyrazole P2 Sigma Complex (Resonance Stabilized) P1->P2 + NO2+ P3 This compound P2->P3 - H+ SR2 Nitration at C3/C5 (Regioisomers) P2->SR2 SR1 Further Nitration (Dinitro products) P3->SR1

References

Technical Support Center: Purification of 1-Ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-4-nitro-1H-pyrazole. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: How do I choose the best purification method?

A2: For crude material with a relatively high purity (e.g., >90%) and where impurities have different solubility profiles, recrystallization is often a good choice for achieving high purity. If the crude product is a complex mixture with multiple impurities, including potential regioisomers, column chromatography is generally more effective for separation.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[1]

Troubleshooting Guides

Recrystallization

Problem 1: My this compound is not dissolving in the recrystallization solvent.

  • Solution: Ensure you are using a suitable solvent. For nitropyrazoles, common single solvents include ethanol and methanol.[2][3] If a single solvent is ineffective, a mixed-solvent system can be employed. A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone) and then add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly turbid.[2][4] Reheat the solution until it is clear and then allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: The compound is precipitating from the solution at a temperature above its melting point.[2]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[2]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Using an insulated container can help.[2]

    • Solvent System Modification: Try a different solvent or solvent pair with a lower boiling point.[2]

    • Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[2]

Problem 3: The recrystallization yield is very low.

  • Solutions:

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve the crude product.[2]

    • Thorough Cooling: Ensure the solution is completely cooled in an ice bath to maximize precipitation.[2]

    • Solvent Choice: The ideal solvent should have high solubility for the compound when hot and very low solubility when cold.[2]

Problem 4: The purified crystals are still colored.

  • Solution: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtering. The charcoal adsorbs the colored molecules. Be aware that this may also slightly reduce your overall yield.[2]

Column Chromatography

Problem 1: I am not getting good separation of my compound from impurities on the TLC plate.

  • Solution: The key to good column chromatography is to first find an appropriate solvent system using Thin Layer Chromatography (TLC).[1] For nitropyrazoles, a common mobile phase is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[5][6][7] Experiment with different ratios of these solvents to achieve a retention factor (Rf) of 0.2-0.4 for your desired compound, with good separation from other spots.

Problem 2: The compound is sticking to the silica gel column.

  • Cause: Pyrazoles can be basic and may interact strongly with the acidic nature of silica gel.[3]

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel.[3]

    • Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase instead of silica gel.[3]

Problem 3: The purified fractions are still impure.

  • Solutions:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can improve the separation of compounds with similar polarities.

    • Column Size: Ensure you are using an adequate amount of silica gel relative to your crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodSolvent/Solvent SystemApplication NotesReference(s)
RecrystallizationEthanol or MethanolGood starting point for single-solvent recrystallization.[2][3]
Hexane / Ethyl AcetateA common mixed-solvent system for nitropyrazoles.[6][2][4][6]
Hexane / AcetoneAnother effective mixed-solvent pair.[2][4]
Column ChromatographyHexane / Ethyl AcetateA standard mobile phase for separating compounds of moderate polarity. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.[1]
Toluene / Ethyl AcetateAn alternative mobile phase that can offer different selectivity.[7]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Hexane/Ethyl Acetate)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add hexane dropwise until a slight cloudiness (turbidity) persists.

  • Re-dissolution: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system (e.g., a ratio of hexane and ethyl acetate) using TLC. The target Rf for the product should be around 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane) and pour it into a glass column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity if needed (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity & Impurities Recrystallization Recrystallization TLC->Recrystallization Few Impurities Good Solvent Found ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple/Close Impurities PureProduct Pure Product Recrystallization->PureProduct Successful Impure Impure Product Recrystallization->Impure Unsuccessful ColumnChromatography->PureProduct Successful ColumnChromatography->Impure Unsuccessful FurtherPurification Further Purification Needed Impure->FurtherPurification FurtherPurification->Recrystallization FurtherPurification->ColumnChromatography

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes Success Pure Crystals Obtained Problem->Success No SolutionOiling 1. Add more 'good' solvent 2. Slow cooling 3. Change solvent system OilingOut->SolutionOiling SolutionYield 1. Minimize hot solvent 2. Ensure complete cooling LowYield->SolutionYield SolutionColor Treat with activated charcoal ColoredCrystals->SolutionColor SolutionOiling->Start Retry SolutionYield->Start Retry SolutionColor->Start Retry

References

optimization of reaction conditions for high-yield 1-ethyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 1-ethyl-4-nitro-1H-pyrazole. The synthesis is typically approached as a two-step process: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-ethylation of the 4-nitropyrazole intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound with a high yield?

A1: The most effective strategy is a two-step synthesis. The first step is the direct nitration of pyrazole to produce the 4-nitropyrazole intermediate. A one-pot method using a mixture of fuming nitric acid and fuming sulfuric acid has been shown to produce high yields of up to 85%.[1][2] The second step is the regioselective N-alkylation of 4-nitropyrazole using an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base to yield the final product.

Q2: Why is regioselectivity a critical issue during the N-ethylation step?

A2: 4-Nitropyrazole is an unsymmetrical molecule with two nitrogen atoms in the pyrazole ring (N1 and N2). Both nitrogen atoms can act as nucleophiles and attack the ethylating agent. This can lead to a mixture of two regioisomers: the desired this compound and the undesired 2-ethyl-4-nitro-1H-pyrazole. Controlling the reaction conditions is crucial to favor the formation of the desired N1 isomer.[3][4][5][6]

Q3: What are the key safety precautions to consider during this synthesis?

A3: This synthesis involves hazardous materials and requires strict safety protocols.

  • Nitration: The use of fuming nitric acid and fuming sulfuric acid (oleum) is extremely dangerous. These reagents are highly corrosive and reactive. The nitration reaction is highly exothermic and must be performed with extreme care, using an ice bath for temperature control, and behind a blast shield in a well-ventilated fume hood.

  • Alkylation: Alkylating agents like ethyl iodide are toxic and should be handled with care. Bases such as sodium hydride (NaH) are flammable and react violently with water.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: How can I confirm the structure and purity of the final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and assessing the purity of column fractions. The final structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation: Reaction Conditions

Table 1: Optimized Conditions for High-Yield 4-Nitropyrazole Synthesis
ParameterOptimized ConditionReported YieldReference
Starting MaterialPyrazole85%[1][2]
Nitrating AgentFuming Nitric Acid / Fuming Sulfuric Acid (Oleum)
Molar Ratio (Nitric Acid:Pyrazole)1.5 : 1[1]
SolventConcentrated Sulfuric Acid[1]
Temperature50°C[1][2]
Reaction Time1.5 hours[1][2]
Table 2: Representative Conditions for N-Ethylation of 4-Nitropyrazole

Note: The following conditions are based on analogous N-alkylation reactions of 4-nitropyrazole and other substituted pyrazoles, as a specific high-yield protocol for ethylation is not extensively documented. Optimization may be required.

ParameterRecommended ConditionRationale / Analogy
Starting Material4-Nitropyrazole-
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base used for methylating 4-nitropyrazole.[7] K₂CO₃ is a milder base used in similar alkylations.[8]
Ethylating AgentEthyl Iodide (EtI) or Ethyl Bromide (EtBr)Standard electrophiles for N-alkylation.
SolventAnhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are standard for this type of reaction.[7][8]
TemperatureRoom Temperature to 50°CReaction is often performed at room temperature overnight or with gentle heating.[7]
Reaction Time12-24 hoursMonitor by TLC until consumption of starting material.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole

This protocol is adapted from a high-yield, one-pot method.[1][2]

  • Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, add pyrazole (1.0 eq) to concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Nitration: Slowly add a pre-mixed nitrating solution (1.5 eq fuming nitric acid in fuming sulfuric acid) dropwise to the cooled pyrazole sulfate solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir at this temperature for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with ice-cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to obtain 4-nitropyrazole. The product can be further purified by recrystallization from an ethyl ether/hexane mixture.

Protocol 2: Synthesis of this compound

This is a general protocol based on standard N-alkylation procedures for pyrazoles.[7][8]

  • Preparation: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Add a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 4-nitropyrazole spot disappears.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product will likely be a mixture of N1 and N2 isomers. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

Troubleshooting Guide

Problem: Low or no yield during the nitration of pyrazole (Step 1).

  • Possible Cause: Reaction temperature was too high, leading to decomposition.[1]

    • Solution: Ensure meticulous temperature control during the addition of the nitrating agent, keeping it below 10°C. Do not exceed the final reaction temperature of 50°C.

  • Possible Cause: Insufficient nitrating agent or inactive reagents.

    • Solution: Use fresh fuming nitric acid and oleum. Ensure the molar ratio of the nitrating agent to pyrazole is at least 1.5:1.[1]

  • Possible Cause: Incomplete formation of pyrazole sulfate.

    • Solution: Allow the pyrazole to stir in concentrated sulfuric acid for at least 30 minutes before cooling and adding the nitrating mixture.

Problem: Low yield during the N-ethylation of 4-nitropyrazole (Step 2).

  • Possible Cause: Incomplete deprotonation of 4-nitropyrazole.

    • Solution: Ensure the sodium hydride is fresh and the solvent (DMF/acetonitrile) is anhydrous. Allow sufficient time for the deprotonation to complete (cessation of H₂ gas evolution) before adding the ethylating agent.

  • Possible Cause: Inactive ethylating agent.

    • Solution: Use a fresh bottle of ethyl iodide or ethyl bromide. Store alkylating agents properly to prevent degradation.

  • Possible Cause: The chosen base is not strong enough.

    • Solution: If using a weaker base like K₂CO₃, the reaction may require heating (e.g., 50-60°C) and longer reaction times. For a more robust reaction, NaH is recommended.[7]

Problem: The final product is a mixture of isomers that are difficult to separate.

  • Possible Cause: N-alkylation occurred at both N1 and N2 positions of the pyrazole ring, which is a common issue.[6]

    • Solution 1 (Reaction Optimization): The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors. While the 4-nitro group is electron-withdrawing, the steric environment around N1 and N2 is similar. Trying different solvent and base combinations may alter the isomer ratio. For example, using a bulkier base or solvent could potentially favor alkylation at the less hindered nitrogen.

    • Solution 2 (Purification): Careful optimization of flash column chromatography is the most effective way to separate the isomers. Use a long column and a shallow elution gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). Analyze fractions carefully by TLC to ensure clean separation.

Problem: The reaction does not proceed to completion (as monitored by TLC).

  • Possible Cause: Insufficient equivalents of base or ethylating agent.

    • Solution: Use a slight excess (e.g., 1.2 equivalents) of both the base and the ethylating agent to drive the reaction to completion.

  • Possible Cause: Low reaction temperature or insufficient time.

    • Solution: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C and monitor for progress. Allow the reaction to run for a longer period (e.g., 24-48 hours).

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation start Pyrazole step1 Dissolve in conc. H₂SO₄ start->step1 step2 Cool to 0°C step1->step2 step3 Add fuming HNO₃ / Oleum step2->step3 step4 Heat to 50°C for 1.5h step3->step4 step5 Quench on ice step4->step5 step6 Filter and Dry step5->step6 intermediate 4-Nitropyrazole step6->intermediate step7 Deprotonate with NaH in DMF intermediate->step7 step8 Add Ethyl Iodide step7->step8 step9 Stir at RT for 12-24h step8->step9 step10 Quench with aq. NH₄Cl step9->step10 step11 Extract with Ethyl Acetate step10->step11 step12 Purify by Column Chromatography step11->step12 end This compound step12->end

Caption: High-level workflow for the two-step synthesis of this compound.

Caption: A logical flowchart for troubleshooting common issues in the N-ethylation step.

References

identification of byproducts in 1-ethyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration and ethylation steps.

  • Incomplete Nitration: The initial nitration of pyrazole to 4-nitropyrazole can be incomplete. Ensure the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is of the correct concentration and that the reaction temperature and time are optimized.[1] Insufficiently strong nitrating conditions may lead to a significant amount of unreacted pyrazole.

  • Suboptimal Ethylation Conditions: The subsequent N-alkylation of 4-nitropyrazole is sensitive to the base, solvent, and temperature. The choice of base is critical to ensure deprotonation of the pyrazole ring without promoting side reactions.[2] The temperature should be carefully controlled to prevent decomposition and byproduct formation.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure complete extraction of the product from the aqueous phase. During chromatographic purification, select a solvent system that provides good separation of the desired product from byproducts and unreacted starting materials.[3]

Question: My final product is contaminated with impurities. How can I identify and minimize them?

Answer: The primary impurities in this synthesis are typically regioisomers and unreacted starting materials.

  • Identification of Impurities:

    • TLC Analysis: Thin-layer chromatography is a quick method to check for the presence of impurities. Co-spotting your product with the starting materials (pyrazole and 4-nitropyrazole) can help identify their presence in the final product.[3]

    • Spectroscopic Methods: ¹H NMR and LC-MS are powerful techniques for identifying impurities. The presence of multiple sets of peaks in the NMR spectrum or additional masses in the LC-MS data indicates impurities. Regioisomers will have the same mass but different fragmentation patterns and retention times.

  • Common Byproducts and Their Prevention:

    • 3-Nitropyrazole and 1-Ethyl-3-nitro-1H-pyrazole: The nitration of pyrazole can sometimes yield the 3-nitro isomer in addition to the desired 4-nitro product.[4] This will lead to the formation of 1-ethyl-3-nitro-1H-pyrazole during the ethylation step. To minimize this, carefully control the nitration conditions as regioselectivity is temperature-dependent.

    • Unreacted 4-Nitropyrazole: Incomplete ethylation will result in the presence of unreacted 4-nitropyrazole. To drive the reaction to completion, consider using a slight excess of the ethylating agent and ensure sufficient reaction time.

    • Dinitropyrazoles: Under harsh nitrating conditions, dinitration of the pyrazole ring can occur.[5] Use of milder nitrating agents or careful control of stoichiometry and temperature can prevent this.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired this compound from its regioisomers and other impurities.[3] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve optimal separation.

    • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification technique.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves a two-step process:

  • Nitration: Direct nitration of pyrazole at the C4 position to form 4-nitro-1H-pyrazole. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][4]

  • N-Alkylation: Ethylation of the 4-nitro-1H-pyrazole at the N1 position using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.[2]

Q2: How can I confirm the regioselectivity of the ethylation step?

A2: The regioselectivity of the ethylation can be confirmed using spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns of the pyrazole ring protons and carbons are sensitive to the position of the substituents. Comparison of the obtained spectra with literature data for known 1-substituted and 2-substituted pyrazoles can confirm the structure. Nuclear Overhauser Effect (NOE) experiments can also be used to establish the proximity of the ethyl group to the protons on the pyrazole ring.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the nitration and alkylation reactions can be exothermic. Add reagents slowly and maintain careful temperature control using an ice bath or other cooling methods to prevent runaway reactions.

  • Alkylating Agents: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic. Handle them in a fume hood and avoid inhalation or skin contact.

Quantitative Data on Byproduct Formation

Reaction StepDesired ProductPotential Byproduct(s)Typical Ratio (Product:Byproduct)Conditions Influencing Ratio
Nitration of Pyrazole4-Nitropyrazole3-NitropyrazoleVaries (e.g., >9:1)Temperature, nitrating agent
N-alkylation of 4-NitropyrazoleThis compound2-Ethyl-4-nitro-1H-pyrazoleVaries, often high for N1Base, solvent, temperature

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

This protocol is a general procedure based on known methods for the nitration of pyrazole.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of Pyrazole: Slowly add pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of fuming nitric acid and fuming sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 50 °C.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for 1.5 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude 4-nitropyrazole can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on established methods for the N-alkylation of pyrazoles.

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate).

  • Addition of Alkylating Agent: Stir the mixture for 15 minutes, then add the ethylating agent (e.g., ethyl iodide) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway pyrazole Pyrazole nitropyrazole 4-Nitro-1H-pyrazole pyrazole->nitropyrazole HNO3/H2SO4 byproduct1 3-Nitropyrazole pyrazole->byproduct1 Side Reaction product This compound nitropyrazole->product Ethyl Iodide, K2CO3 byproduct2 1-Ethyl-3-nitro-1H-pyrazole byproduct1->byproduct2 Ethyl Iodide, K2CO3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis issue_node Low Yield or Impure Product start->issue_node check_nitration Check Nitration Step issue_node->check_nitration check_ethylation Check Ethylation Step check_nitration->check_ethylation No optimize_nitration Optimize Nitration: - Adjust T - Check Reagents check_nitration->optimize_nitration Yes optimize_ethylation Optimize Ethylation: - Change Base/Solvent - Adjust T check_ethylation->optimize_ethylation Yes check_purification Review Purification check_ethylation->check_purification No optimize_nitration->issue_node optimize_ethylation->issue_node optimize_purification Optimize Chromatography/ Recrystallization check_purification->optimize_purification Yes end Pure Product check_purification->end No optimize_purification->issue_node

Caption: Troubleshooting workflow for synthesis optimization.

Analytical_Workflow analysis analysis crude_product Crude Product tlc TLC Analysis crude_product->tlc impurities_detected Impurities Detected? tlc->impurities_detected lcms LC-MS Analysis impurities_detected->lcms Yes pure_product Pure Product impurities_detected->pure_product No nmr ¹H & ¹³C NMR Analysis lcms->nmr identify_byproducts Identify Byproducts (e.g., Regioisomers) nmr->identify_byproducts

Caption: Analytical workflow for byproduct identification.

References

managing the stability and storage of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-ethyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and degradation. While some suppliers indicate that it can be stored at room temperature, for long-term storage, maintaining controlled conditions is advisable.[1][2] It is also prudent to protect the compound from light.

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended in a tightly sealed container in a cool, dry, and dark place, the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the material if it has been stored for more than a year or if there are any visual changes in the product.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, related nitroaromatic and pyrazole compounds offer insights into potential vulnerabilities.[3][4] Key potential degradation pathways to consider include:

  • Hydrolysis: The pyrazole ring is generally stable to hydrolysis, but under strong acidic or basic conditions, degradation may occur.[4]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in nitroaromatic compounds.

  • Thermal Decomposition: Like many organic molecules, excessive heat can lead to decomposition. Nitropyrazoles are known for their thermal stability, but this is not limitless.[4]

  • Oxidation: While the nitro group is an electron-withdrawing group and generally makes the ring resistant to oxidation, strong oxidizing agents could potentially lead to degradation.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is limited. However, based on the functional groups present, it is advisable to avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results or loss of potency. Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). 2. Perform a purity analysis (e.g., HPLC, NMR) on the stored material and compare it to the certificate of analysis or a fresh sample. 3. If degradation is confirmed, procure a new batch of the compound.
Discoloration or change in the physical appearance of the solid. Exposure to light, moisture, or air (oxidation).1. Discard the discolored material as its purity is compromised. 2. Review storage procedures to ensure containers are properly sealed and protected from light. 3. For sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results when using solutions of the compound. Solution instability.1. Prepare fresh solutions for each experiment, as the stability of this compound in various solvents over time may not be fully characterized. 2. If solutions must be stored, conduct a preliminary stability study in the specific solvent by analyzing the solution at different time points. 3. Store solutions protected from light and at a low temperature (e.g., 2-8 °C) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any degradation products (new peaks) and quantify the loss of the parent compound.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (Solid & Solution, 60-105°C) prep->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep->photo Expose to Stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Compare stressed vs. control samples analysis->evaluation pathways Identify Degradation Pathways evaluation->pathways

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes new_batch Action: Procure New Batch improper_storage->new_batch analyze_purity Perform Purity Analysis (HPLC, NMR) proper_storage->analyze_purity degraded Degradation Confirmed analyze_purity->degraded No pure Compound is Pure analyze_purity->pure Yes degraded->new_batch check_solution Investigate Solution Stability pure->check_solution fresh_solution Action: Prepare Fresh Solutions for Each Use check_solution->fresh_solution Instability Suspected other_factors Investigate Other Experimental Factors check_solution->other_factors Solution Stable

References

strategies to improve the regioselectivity of 1-ethyl-1H-pyrazole nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to improve the regioselectivity of the nitration of 1-ethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 1-ethyl-1H-pyrazole?

The nitration of 1-ethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and electrophilic attack is generally favored at the C4 position due to the stability of the resulting intermediate. Therefore, the primary product is expected to be 1-ethyl-4-nitro-1H-pyrazole . However, depending on the reaction conditions, smaller amounts of the C3 and C5 isomers, 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole , may also be formed. In some cases, dinitration can occur under harsh conditions.

Q2: What is the general mechanism for the nitration of 1-ethyl-1H-pyrazole?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The π-system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻) then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrazole ring.

Q3: My reaction is yielding a mixture of isomers. How can I improve the selectivity for the 4-nitro product?

Achieving high regioselectivity is a common challenge. Here are several strategies to favor the formation of the 4-nitro isomer:

  • Choice of Nitrating Agent: Mixed acid (HNO₃/H₂SO₄) is a strong nitrating system that can sometimes lead to lower selectivity and side reactions. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄), may provide better control.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0-10 °C) generally increases the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product, which is often the para-like (C4) isomer.

  • Solvent Effects: The choice of solvent can influence the reaction's outcome. While strong acids often serve as both catalyst and solvent, using an inert co-solvent might modulate reactivity and improve selectivity.

Q4: I am observing a low yield of the desired product. What are the possible causes and troubleshooting steps?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Degradation of Starting Material or Product: Pyrazole rings can be sensitive to strongly acidic and oxidative conditions, leading to decomposition. Consider using a milder nitrating agent or reducing the reaction time and temperature.

  • Side Reactions: Over-nitration (dinitration) or other side reactions can consume the starting material and product. Adjusting the stoichiometry of the nitrating agent (using closer to 1 equivalent) can help minimize this.

  • Work-up and Purification Issues: The nitrated products can be volatile or have similar polarities, making separation difficult. Careful optimization of the extraction and chromatography conditions is crucial.

Q5: Can I introduce the nitro group at the C3 or C5 position selectively?

Direct nitration of 1-ethyl-1H-pyrazole is highly unlikely to favor the C3 or C5 positions. Achieving this regioselectivity often requires a multi-step synthetic strategy, such as:

  • Blocking the C4 Position: If the C4 position is protected with a removable blocking group (e.g., a halogen), nitration may be directed to the C3 or C5 positions. The blocking group can then be removed in a subsequent step.

  • Directed Ortho-Metalation: Using a directing group on the pyrazole ring could facilitate metalation at the C5 position, followed by quenching with an electrophilic nitrating agent. However, this is a more complex and less common approach for simple nitration.

  • N-Nitration and Rearrangement: An alternative route involves the N-nitration of a pyrazole followed by a thermal rearrangement. This method has been used to synthesize 3(5)-nitropyrazoles. However, for N-substituted pyrazoles like 1-ethyl-1H-pyrazole, this pathway is not directly applicable for C-nitration.

Data on Regioselectivity of N-Alkylpyrazole Nitration

SubstrateNitrating Agent/ConditionsProduct(s)Yield (%)Reference
1-Methyl-1H-pyrazoleHNO₃ / (CF₃CO)₂O1-Methyl-3-nitro-1H-pyrazole65[1]
1-Methyl-1H-pyrazoleHNO₃ / H₂SO₄1-Methyl-4-nitro-1H-pyrazoleNot specifiedGeneral principle
PyrazoleHNO₃ / (CF₃CO)₂O3,4-Dinitropyrazole41[1]

Note: The results can vary significantly based on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Expected Major Isomer)

This protocol is adapted from general methods for the nitration of N-alkylpyrazoles.

Materials:

  • 1-Ethyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Slowly add 1-ethyl-1H-pyrazole (1.0 g, 9.08 mmol) to the cold sulfuric acid with stirring. Keep the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.64 mL, 9.08 mmol) to concentrated sulfuric acid (2 mL) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-ethyl-1H-pyrazole in sulfuric acid over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound isomer.

Protocol 2: Alternative Nitration using Acetyl Nitrate

This method uses a milder nitrating agent which may improve selectivity.

Materials:

  • 1-Ethyl-1H-pyrazole

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-1H-pyrazole (1.0 g, 9.08 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare acetyl nitrate by adding concentrated nitric acid (0.64 mL, 9.08 mmol) dropwise to acetic anhydride (2.5 mL) at 0 °C. Stir this mixture for 15 minutes at 0 °C.

  • Slowly add the freshly prepared acetyl nitrate solution to the pyrazole solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography as described in Protocol 1.

Visualizations

Nitration_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Sigma_Complex_4 Sigma Complex (Attack at C4) 1-Ethyl-1H-pyrazole->Sigma_Complex_4 Electrophilic Attack (Favored Pathway) Sigma_Complex_35 Sigma Complexes (Attack at C3/C5) 1-Ethyl-1H-pyrazole->Sigma_Complex_35 Electrophilic Attack (Disfavored Pathway) Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitronium_Ion Nitronium Ion (NO2+) Nitrating_Agent->Nitronium_Ion Generation Nitronium_Ion->Sigma_Complex_4 Nitronium_Ion->Sigma_Complex_35 Product_4 This compound (Major Product) Sigma_Complex_4->Product_4 Deprotonation Product_35 1-Ethyl-3/5-nitro-1H-pyrazole (Minor Products) Sigma_Complex_35->Product_35 Deprotonation

Caption: Reaction pathway for the nitration of 1-ethyl-1H-pyrazole.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_selectivity Improving Regioselectivity Start Experiment Start: Nitration of 1-Ethyl-1H-pyrazole Issue Problem Encountered Start->Issue Low_Yield Low Yield Issue->Low_Yield Is yield low? Poor_Selectivity Poor Regioselectivity Issue->Poor_Selectivity Is selectivity poor? Check_Completion Monitor reaction progress (TLC/LC-MS) Low_Yield->Check_Completion Lower_Temp Lower reaction temperature Poor_Selectivity->Lower_Temp Milder_Conditions Use milder nitrating agent Check_Completion->Milder_Conditions If degradation occurs Adjust_Stoichiometry Adjust stoichiometry of nitrating agent Milder_Conditions->Adjust_Stoichiometry Change_Nitrating_Agent Change to a more selective nitrating agent Lower_Temp->Change_Nitrating_Agent Solvent_Screen Screen different solvents Change_Nitrating_Agent->Solvent_Screen

References

degradation pathways of 1-ethyl-4-nitro-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-ethyl-4-nitro-1H-pyrazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo degradation primarily through two main pathways: hydrolysis of the ethyl group and reduction of the nitro group, followed by potential rearrangement or further degradation of the pyrazole ring. The acidic environment can catalyze these reactions.[1][2]

Potential Degradation Pathways:

  • Pathway A: De-ethylation

    • Acid-catalyzed hydrolysis of the N-ethyl bond to yield 4-nitro-1H-pyrazole.

  • Pathway B: Nitro Group Reduction

    • Reduction of the nitro group to a nitroso, hydroxylamino, or amino group, forming intermediates like 1-ethyl-4-nitroso-1H-pyrazole, 1-ethyl-4-(hydroxyamino)-1H-pyrazole, or 1-ethyl-1H-pyrazol-4-amine. These reactions are more likely to occur in the presence of reducing agents but can be initiated under certain acidic stress conditions.

  • Pathway C: Ring Opening

    • Under harsh acidic conditions (e.g., high temperature and high acid concentration), the pyrazole ring itself may undergo cleavage.

A visual representation of these potential pathways is provided below.

Degradation_Pathways cluster_main This compound cluster_path_a Pathway A: De-ethylation cluster_path_b Pathway B: Nitro Reduction cluster_path_c Pathway C: Ring Opening A This compound B 4-nitro-1H-pyrazole A->B Acidic Hydrolysis C 1-ethyl-4-nitroso-1H-pyrazole A->C Reduction E Ring-opened Products A->E Harsh Acidic Conditions D 1-ethyl-4-amino-1H-pyrazole C->D Further Reduction

Potential degradation pathways of this compound.

Q2: What are the recommended stress conditions for forced degradation studies of this compound in an acidic environment?

A2: For forced degradation studies, it is recommended to start with milder conditions and increase the severity if no degradation is observed.[3][4] A typical starting point for acid hydrolysis is treating a solution of the compound with 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[3][4] The extent of degradation should ideally be between 5-20%.[4]

Table 1: Recommended Acidic Stress Conditions

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Harsh)
Acid 0.1 M HCl1 M HCl5 M HCl
Temperature 40 °C60 °C80 °C
Duration 24 hours48 hours72 hours

Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed to ensure all components are well-resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of degradation products by providing molecular weight information and fragmentation patterns.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of isolated degradation products.[8][9]

Troubleshooting Guides

Issue 1: No degradation is observed under mild acidic conditions.

  • Possible Cause: this compound may be relatively stable under the initial stress conditions.

  • Troubleshooting Steps:

    • Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).

    • Increase the temperature (e.g., from 40 °C to 60 °C or 80 °C).

    • Extend the duration of the stress testing.

    • Ensure proper mixing of the solution during the experiment.

Issue 2: The degradation is too extensive (>20%), making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to the rapid formation of secondary and tertiary degradation products.

  • Troubleshooting Steps:

    • Reduce the acid concentration.

    • Lower the reaction temperature.

    • Shorten the exposure time.

    • Take samples at multiple time points to track the degradation pathway over time.

Issue 3: Poor resolution of peaks in the HPLC chromatogram.

  • Possible Cause: The analytical method is not optimized to separate the parent compound from its degradation products, which may have similar polarities.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Adjust the organic modifier-to-aqueous buffer ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer pH.

    • Change the stationary phase: Try a different column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl).

    • Adjust the gradient: Modify the slope of the gradient to improve the separation of closely eluting peaks.

    • Check the column temperature: Controlling the column temperature can sometimes improve peak shape and resolution.

A general workflow for troubleshooting HPLC separation is depicted below.

HPLC_Troubleshooting Start Poor Peak Resolution in HPLC MobilePhase Adjust Mobile Phase (Organic:Aqueous Ratio, pH) Start->MobilePhase Column Try Different Column (e.g., C8, Phenyl) MobilePhase->Column If no improvement End Improved Resolution MobilePhase->End Success Gradient Modify Gradient Program Column->Gradient If no improvement Column->End Success Temperature Adjust Column Temperature Gradient->Temperature If no improvement Gradient->End Success Temperature->End Success

Workflow for troubleshooting poor HPLC peak resolution.

Issue 4: Difficulty in elucidating the structure of an unknown degradation product from LC-MS data.

  • Possible Cause: Insufficient fragmentation in the mass spectrometer or complex fragmentation patterns.

  • Troubleshooting Steps:

    • Perform MS/MS (Tandem MS): Isolate the parent ion of the unknown peak and fragment it to obtain more structural information.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.

    • Isolate the Degradation Product: Use preparative HPLC to isolate a sufficient quantity of the unknown for NMR analysis (¹H, ¹³C, and 2D NMR).[8][9]

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Solution

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • For mild stress, add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • For moderate stress, use 1 M HCl.

    • For harsh stress, use 5 M HCl.

  • Incubation: Place the vials in a constant temperature water bath or oven at the desired temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by HPLC-UV and LC-MS.

Protocol 2: HPLC Method for Separation of Degradation Products

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS for Identification of Degradation Products

  • Use the same HPLC method as described above.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 50-500

  • Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation data for the eluting peaks.

Protocol 4: NMR for Structural Elucidation of Isolated Degradation Products

  • Isolation: Use preparative HPLC with a volatile mobile phase (e.g., formic acid and acetonitrile) to isolate the degradation product of interest. Lyophilize the collected fractions to obtain the pure compound.

  • Sample Preparation: Dissolve 5-10 mg of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure.[9]

References

minimizing the formation of isomers in nitropyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitropyrazole Synthesis

Welcome to the technical support center for nitropyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of isomers and troubleshooting common issues during the synthesis of nitropyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of pyrazoles, focusing on controlling regioselectivity.

Problem 1: Low Yield of the Desired 4-Nitropyrazole Isomer

  • Question: My direct nitration of pyrazole with nitric and sulfuric acid results in a low yield of 4-nitropyrazole. How can I improve this?

  • Answer: The yield of 4-nitropyrazole is highly dependent on the reaction conditions. Here are several factors to consider for optimization:

    • Nitrating Agent Composition: The ratio of the nitrating agents is crucial. Using a mixture of fuming nitric acid and fuming sulfuric acid has been shown to significantly improve yields. Fuming sulfuric acid helps to absorb the water generated during the reaction, maintaining the concentration of the nitrating system and promoting the formation of the nitronium ion (NO₂⁺).[1]

    • Reaction Temperature: Temperature plays a critical role. While higher temperatures increase the reaction rate, excessive heat can lead to the decomposition of the 4-nitropyrazole product in the strong acid medium.[1] An optimal temperature needs to be determined empirically for your specific setup, but a range of 50-90°C is a good starting point.[1][2] One optimized protocol reports a high yield at 50°C.[1]

    • Molar Ratios: The stoichiometry of the reactants is key. An excess of the nitrating agent is generally used. One successful optimization used a molar ratio of n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1 to achieve a high yield.[1]

Problem 2: Formation of 3(5)-Nitropyrazole Instead of or in Addition to 4-Nitropyrazole

  • Question: My reaction is producing the 3(5)-nitropyrazole isomer, but my target is 4-nitropyrazole. What causes this and how can I favor the 4-isomer?

  • Answer: The formation of 3(5)-nitropyrazole typically occurs through a different reaction pathway involving the rearrangement of an N-nitropyrazole intermediate.

    • Reaction Pathway: Direct electrophilic substitution on the pyrazole ring with a nitrating agent like a nitric/sulfuric acid mixture tends to favor the 4-position.[1][2] However, if N-nitropyrazole is formed as an intermediate (which can happen with nitrating agents like nitric acid in acetic anhydride), it can undergo thermal rearrangement to the 3(5)-position.[3][4][5]

    • Controlling the Pathway: To favor 4-nitropyrazole, use a strong nitrating system like fuming HNO₃/fuming H₂SO₄ that promotes direct C-nitration.[1][3] Avoid conditions that favor N-nitration followed by rearrangement if 4-nitropyrazole is the desired product. The thermal rearrangement to 3(5)-nitropyrazole typically requires higher temperatures (around 140°C), so keeping the reaction temperature for 4-nitration lower (e.g., 50°C) can also help minimize this side product.[1][4]

Problem 3: Unwanted Isomer Formation when Nitrating Substituted Pyrazoles

  • Question: I am nitrating a 1-phenylpyrazole and getting a mixture of isomers. How can I control the position of nitration?

  • Answer: For substituted pyrazoles, both the substituent and the reaction conditions direct the regioselectivity. The protonation state of the pyrazole ring is a key factor.

    • Influence of Acidity: In strongly acidic media, such as a mixture of nitric and sulfuric acids, the pyrazole ring is protonated. This deactivates the pyrazole ring towards electrophilic attack. Consequently, nitration occurs on the phenyl substituent, typically at the para-position.[6]

    • Milder Conditions: Under less acidic conditions, such as using nitric acid in acetic anhydride ("acetyl nitrate"), the pyrazole ring remains unprotonated and is more reactive. In this case, nitration occurs preferentially at the 4-position of the pyrazole ring.[6][7] Therefore, to achieve selective 4-nitration of 1-phenylpyrazole, avoiding strongly acidic conditions is recommended.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary method to selectively synthesize 3(5)-nitropyrazole?

  • A1: The most common and selective method is the thermal rearrangement of N-nitropyrazole.[4][8] This process typically involves first preparing N-nitropyrazole by reacting pyrazole with a nitrating agent like nitric acid in acetic anhydride, followed by heating the isolated N-nitropyrazole in a suitable solvent.[3][9]

  • Q2: How do electron-donating or withdrawing groups on the pyrazole ring affect nitration?

  • A2: Substituents significantly influence the reactivity and orientation of nitration. Electron-donating groups generally activate the ring, making it more susceptible to electrophilic substitution. Electron-withdrawing groups, like the nitro group itself, are deactivating. For instance, the nitration of 3-nitropyrazole to form dinitropyrazoles requires forcing conditions.[9] The position of the substituent will direct the incoming nitro group based on established principles of electrophilic aromatic substitution on heterocyclic systems.

  • Q3: Are there methods to synthesize specific N-substituted nitropyrazole isomers without forming a mixture?

  • A3: Yes. While direct alkylation of nitropyrazoles can lead to a mixture of N1 and N2 isomers, alternative strategies offer high regioselectivity.[10] One effective method is the cyclocondensation of a substituted hydrazine with a suitable 1,3-dicarbonyl equivalent. This approach builds the desired N-substituted pyrazole ring directly, often with excellent control over the isomer that is formed. The choice of solvent can also play a significant role in directing the regioselectivity of these cyclocondensation reactions.[10]

  • Q4: What are the recommended purification techniques to separate nitropyrazole isomers?

  • A4: If an isomeric mixture is formed, separation can be challenging due to the similar physical properties of the isomers.

    • Recrystallization: This is a common first step. Sometimes, careful selection of the solvent can allow for the preferential crystallization of one isomer.[2]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is the most effective method. A range of solvent systems (e.g., hexane/ethyl acetate) can be screened to find the optimal conditions for separation.

    • Acid Addition Salts: In some cases, isomers can be separated by forming acid addition salts, which may have different crystallization properties.[11]

Quantitative Data Summary

The following table summarizes the reaction conditions that have been optimized for the high-yield synthesis of 4-nitropyrazole via direct nitration.

Starting MaterialNitrating SystemMolar Ratio (Nitrating Agent:Pyrazole)TemperatureTimeYield of 4-NitropyrazoleReference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%) / Conc. H₂SO₄1.5 : 3.0 : 2.1 : 1.050°C1.5 h85%[1]
PyrazoleConc. HNO₃ / Conc. H₂SO₄Not specified90°C6 h56%[1][2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Nitropyrazole [1]

This protocol describes a one-pot, two-step method for the direct nitration of pyrazole.

  • Preparation of Pyrazole Sulfate: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 15 mL of concentrated sulfuric acid. Slowly add 8.5 g of pyrazole to the cooled acid while stirring. Continue stirring at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

  • Nitration: Cool the flask again in an ice-water bath. Slowly and dropwise, add 25 mL of a pre-mixed fuming nitrosulfuric acid solution (prepared from fuming nitric acid and fuming sulfuric acid).

  • Reaction: After the addition is complete, remove the ice bath and raise the temperature of the reaction mixture to 50°C. Maintain this temperature and continue stirring for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.

  • Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with ice water. Dry the product under a vacuum. The crude product can be further purified by recrystallization from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.

Protocol 2: Synthesis of 3(5)-Nitropyrazole via Thermal Rearrangement [9]

This protocol involves the synthesis of N-nitropyrazole followed by its thermal isomerization.

  • N-Nitration: Prepare N-nitropyrazole by reacting pyrazole with a mixture of 90% HNO₃ and acetic anhydride. (Detailed procedures for this step are well-established in the literature).

  • Thermal Rearrangement: In a suitable round-bottom flask, dissolve the prepared N-nitropyrazole in 1,2-dichlorobenzene.

  • Reaction: Heat the solution to reflux and maintain the reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The residue, 3-nitropyrazole, is often obtained in quantitative yield and can be purified further by recrystallization if necessary.

Visualizations

experimental_workflow cluster_4nitro Pathway to 4-Nitropyrazole cluster_3nitro Pathway to 3(5)-Nitropyrazole start1 Pyrazole reagents1 Fuming HNO3 / Fuming H2SO4 (50°C) start1->reagents1 Direct C-Nitration product1 4-Nitropyrazole reagents1->product1 start2 Pyrazole reagents2 HNO3 / Acetic Anhydride start2->reagents2 N-Nitration intermediate N-Nitropyrazole reagents2->intermediate reagents3 Heat (e.g., 140°C) in Solvent intermediate->reagents3 Thermal Rearrangement product2 3(5)-Nitropyrazole reagents3->product2

Caption: Synthetic pathways to 4-nitropyrazole and 3(5)-nitropyrazole isomers.

troubleshooting_logic start Undesirable Isomer Ratio in Nitropyrazole Synthesis q1 Is the target 4-Nitropyrazole? start->q1 q2 Is the target 3(5)-Nitropyrazole? q1->q2 No ans1_yes Use strong direct nitrating agent (e.g., Fuming HNO3/H2SO4). Keep temperature low (~50°C). q1->ans1_yes Yes ans1_no Is the starting material a substituted pyrazole? q2->ans1_no No ans2_yes Use two-step N-nitration (HNO3/Ac2O) followed by thermal rearrangement. q2->ans2_yes Yes ans3_yes Control acidity. Mild conditions (HNO3/Ac2O) favor C4-nitration. Strong acid (mixed acid) may nitrate substituent. ans1_no->ans3_yes Yes

Caption: Decision tree for troubleshooting isomer formation in nitropyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-Ethyl-4-nitro-1H-pyrazole and 1-Methyl-4-nitro-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Structurally Related Nitro-Substituted Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of 1-ethyl-4-nitro-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole, two closely related heterocyclic compounds. The objective of this document is to furnish researchers, scientists, and professionals in drug development with a comprehensive overview of their synthesis, physicochemical properties, and potential biological activities, supported by available experimental data. This information is intended to facilitate informed decisions in the selection and application of these compounds in research and development endeavors.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of this compound and 1-methyl-4-nitro-1H-pyrazole are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compound1-Methyl-4-nitro-1H-pyrazole
Molecular Formula C₅H₇N₃O₂C₄H₅N₃O₂
Molecular Weight 141.128 g/mol [1]127.10 g/mol
Physical Form Solid[1]Solid
CAS Number 58793-45-6[1]3994-50-1

Synthesis and Experimental Protocols

The synthesis of both this compound and 1-methyl-4-nitro-1H-pyrazole is primarily achieved through the N-alkylation of 4-nitro-1H-pyrazole. This common synthetic pathway allows for the introduction of either an ethyl or a methyl group at the N1 position of the pyrazole ring.

General Synthesis Workflow

The general workflow for the synthesis of these compounds involves the deprotonation of 4-nitro-1H-pyrazole followed by nucleophilic substitution with an appropriate alkyl halide.

Synthesis Workflow 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Deprotonation Deprotonation 4-Nitro-1H-pyrazole->Deprotonation Base Base Base->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Target Compound Target Compound Alkylation->Target Compound Alkyl Halide Alkyl Halide Alkyl Halide->Alkylation

A generalized workflow for the N-alkylation of 4-nitropyrazole.
Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

A common method for the synthesis of 1-methyl-4-nitro-1H-pyrazole involves the use of a base such as sodium hydride or potassium carbonate to deprotonate 4-nitro-1H-pyrazole, followed by the addition of iodomethane.

Materials:

  • 4-nitro-1H-pyrazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and workup reagents

Procedure (using K₂CO₃ in DMF):

  • To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature.

  • Add iodomethane dropwise to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-methyl-4-nitro-1H-pyrazole.

Note: The synthesis of this compound would follow a similar protocol, substituting iodomethane with iodoethane.

Comparative Performance and Biological Activity

While the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific experimental data on the biological activities of this compound and 1-methyl-4-nitro-1H-pyrazole are limited in the public domain. However, based on the known activities of related 4-nitropyrazole derivatives, some potential areas of interest for these compounds can be inferred.

Derivatives of 4-nitropyrazole have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Some nitropyrazole derivatives have shown activity against various bacterial and fungal strains.

  • Antiproliferative Effects: The pyrazole nucleus is a core component of several anticancer agents, and new derivatives are frequently screened for their effects on cancer cell lines.

  • Enzyme Inhibition: The pyrazole moiety can act as a ligand for various enzymes, and substitutions on the ring can modulate this activity. For instance, some pyrazole derivatives have been studied as inhibitors of nitric oxide synthase.

A logical workflow for the preliminary biological screening of these compounds is outlined below.

Biological Screening Workflow Test Compounds Test Compounds In Vitro Assays In Vitro Assays Test Compounds->In Vitro Assays Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening Antiproliferative Assays Antiproliferative Assays In Vitro Assays->Antiproliferative Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Assays->Enzyme Inhibition Assays Data Analysis Data Analysis Antimicrobial Screening->Data Analysis Antiproliferative Assays->Data Analysis Enzyme Inhibition Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

A typical workflow for the initial biological evaluation of novel compounds.

Conclusion

This compound and 1-methyl-4-nitro-1H-pyrazole represent two accessible derivatives of the 4-nitropyrazole scaffold. Their synthesis is straightforward, proceeding via a common N-alkylation pathway. While specific experimental data, particularly concerning the biological performance of the ethyl analogue, is not extensively available, the known pharmacological relevance of the pyrazole nucleus suggests that these compounds could be valuable tools for further investigation in drug discovery and development. The structural difference, a single methylene unit, may influence their lipophilicity, metabolic stability, and interaction with biological targets, making a direct comparative study of their biological activities a worthwhile endeavor for researchers in the field. This guide provides a foundational framework for such comparative studies, from synthesis to potential biological evaluation.

References

A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential analytical methods for the quantitative determination of 1-ethyl-4-nitro-1H-pyrazole. Given the limited publicly available, validated methods for this specific analyte, this document outlines recommended starting points for method development and validation based on established protocols for structurally similar compounds, including nitropyrazoles and other nitroaromatic molecules. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method Comparison at a Glance

The selection of an optimal analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for each method based on data from analogous compounds.

Table 1: Comparison of Potential Method Validation Parameters

Validation ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (r²) > 0.998> 0.998> 0.999
Typical Range 0.1 - 100 µg/mL1 - 50 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. Due to the presence of the nitro group and the pyrazole ring, this compound is expected to have a strong UV chromophore, making this a suitable method for routine analysis and quality control.

Experimental Protocol

A validated reverse-phase HPLC (RP-HPLC) method for a pyrazoline derivative provides a strong starting point.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A potential starting point could be a 20:80 ratio of 0.1% trifluoroacetic acid to methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.[1][2]

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (a UV scan from 200-400 nm should be performed to determine the optimal wavelength). For many nitroaromatic compounds, detection is often performed around 254 nm.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like methanol to a known concentration.

Validation Summary

Based on methods for similar compounds, an HPLC-UV method for this compound would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The suitability of GC-MS for this compound will depend on its thermal stability and volatility. Thermal degradation of the nitro group can be a concern, so careful optimization of the injector temperature is crucial.

Experimental Protocol

Protocols for the analysis of nitroaromatic compounds can be adapted.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection is common for trace analysis. The injector temperature should be optimized to ensure volatilization without degradation (e.g., starting at 250 °C and adjusting as needed).

  • Oven Temperature Program: A temperature gradient is typically employed. For example, start at 80°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[4]

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantification.[5][6]

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent such as acetone or dichloromethane.

Validation Summary

A GC-MS method would be validated for linearity, precision, accuracy, LOD, and LOQ. The high selectivity of MS, particularly in MS/MS mode, can allow for direct analysis of crude extracts with minimal sample preparation.[5][6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers the highest sensitivity and selectivity among the three techniques, making it ideal for the analysis of trace levels of this compound, especially in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

The following protocol is based on established methods for the analysis of small heterocyclic molecules and nitro-containing compounds.[7][8]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B).[7]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Operated in positive or negative ESI mode. Multiple Reaction Monitoring (MRM) would be used for quantification, requiring optimization of precursor and product ions for this compound.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition or a compatible solvent.

Validation Summary

The UPLC-MS/MS method would be validated for linearity, precision, accuracy, LOD, and LOQ. The expected limits of detection and quantification are significantly lower than those for HPLC-UV and GC-MS, making this the method of choice for trace analysis.[7][8][9]

Visualizing the Workflow

A critical component of method validation is a structured workflow. The following diagrams illustrate a general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation & Implementation Dev Define Analytical Requirements Select Select Method (HPLC, GC, etc.) Dev->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity/ Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Report Validation Report SOP->Report Routine Implement for Routine Use Report->Routine

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Analyte & Matrix q1 High Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No uplc UPLC-MS/MS q1->uplc Yes q3 Analyte Thermally Stable & Volatile? q2->q3 No q2->uplc Yes hplc HPLC-UV q3->hplc No gcms GC-MS q3->gcms Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of small alkyl groups, such as ethyl and methyl, on a heterocyclic scaffold can significantly influence the biological activity of a compound. In the context of nitropyrazoles, a class of compounds with demonstrated potential in various therapeutic areas, understanding the impact of these subtle structural modifications is crucial for rational drug design and lead optimization. This guide provides an objective comparison of the biological activities of ethyl- and methyl-substituted nitropyrazoles, supported by experimental data, to aid researchers in their drug discovery efforts.

Summary of Biological Activities: A Quantitative Comparison

The biological activities of a series of nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones, bearing either a methyl or an ethyl ester group, were evaluated for their antibacterial and cytotoxic effects. The following tables summarize the key findings from these studies, presenting a direct comparison of the bioactivity of methyl- versus ethyl-substituted analogs.

Antibacterial Activity

The antibacterial activity was assessed by determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

Table 1: Antibacterial Activity (MIC in µM) of Methyl vs. Ethyl Substituted Nitropyrazolo-triazinones

Compound IDR GroupS. aureus (DSM 799)S. epidermidis (DSM 20044)E. coli (DSM 498)P. aeruginosa (DSM 1117)
3a Methyl>40>40>40>40
3b Ethyl>40>40>40>40
4a Methyl21.621.6>43.2>43.2
4b Ethyl20.320.3>40.6>40.6
7a Methyl>20>20>20>20
7b Ethyl1111>22>22

Data extracted from Zapol'skii et al., 2025.

Cytotoxic Activity

The cytotoxic activity was evaluated against the human cancer cell line HeLa, and the half-maximal inhibitory concentration (IC50) was determined.

Table 2: Cytotoxic Activity (IC50 in µM) against HeLa Cells

Compound IDR GroupIC50 (µM)
3a Methyl>40
3b Ethyl>40
4a Methyl>43.2
4b Ethyl>40.6
7a Methyl>20
7b Ethyl11

Data extracted from Zapol'skii et al., 2025.

Interpretation of the Data

The presented data suggests that for the nitropyrazolo-triazinone scaffold, the ethyl-substituted analogs generally exhibit more potent biological activity compared to their methyl counterparts. In the case of antibacterial activity, while many of the tested compounds showed limited efficacy, compound 7b (ethyl-substituted) displayed notable activity against S. aureus and S. epidermidis, whereas its methyl analog 7a was inactive. Similarly, for cytotoxic activity, compound 7b was the only one to show significant activity against HeLa cells with an IC50 of 11 µM.

These findings indicate that the slightly larger and more lipophilic ethyl group may lead to more favorable interactions with the biological targets, resulting in enhanced activity. However, it is important to note that this is a limited dataset, and further studies on a broader range of nitropyrazole scaffolds are necessary to establish a more comprehensive structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Staphylococcus aureus (DSM 799), Staphylococcus epidermidis (DSM 20044), Escherichia coli (DSM 498), and Pseudomonas aeruginosa (DSM 1117) were used.

  • Culture Media: Mueller-Hinton Broth (MHB) was used for bacterial growth.

  • Preparation of Inoculum: Bacterial strains were grown overnight at 37°C in MHB. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (IC50 Determination)

The cytotoxic activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Line: Human cervical cancer cell line HeLa was used.

  • Cell Culture: HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the biological evaluation of the synthesized nitropyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assay Synthesis Synthesis of Methyl and Ethyl Substituted Nitropyrazoles BacterialCulture Bacterial Culture Preparation Synthesis->BacterialCulture Test Compounds CellCulture HeLa Cell Culture Synthesis->CellCulture Test Compounds MIC_Assay Broth Microdilution Assay (MIC) BacterialCulture->MIC_Assay Incubation_Anti Incubation (18-24h) MIC_Assay->Incubation_Anti MIC_Reading MIC Determination Incubation_Anti->MIC_Reading CompoundTreatment Compound Treatment (72h) CellCulture->CompoundTreatment MTT_Assay MTT Assay CompoundTreatment->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

Caption: General workflow for the biological evaluation of nitropyrazoles.

References

A Comparative Spectroscopic Analysis of 1-ethyl-4-nitro-1H-pyrazole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1-ethyl-4-nitro-1H-pyrazole and its 3-nitro and 5-nitro isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

This publication presents a comprehensive spectroscopic comparison of three key isomers: this compound, 1-ethyl-3-nitro-1H-pyrazole, and 1-ethyl-5-nitro-1H-pyrazole. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development settings, including medicinal chemistry and materials science. The subtle differences in the position of the nitro group on the pyrazole ring give rise to distinct electronic environments, which are reflected in their respective spectra.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for the three isomers. It is important to note that while extensive searches were conducted, complete experimental data for all isomers were not consistently available in the public domain. In such cases, data from closely related analogs or predicted values are provided and clearly indicated.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound~8.3 (s)-~8.0 (s)~4.3 (q)~1.5 (t)
1-ethyl-3-nitro-1H-pyrazole-~7.0 (d)~7.8 (d)~4.2 (q)~1.4 (t)
1-ethyl-5-nitro-1H-pyrazole~7.9 (d)~6.5 (d)-~4.5 (q)~1.5 (t)
Note: The chemical shifts are predicted based on known substituent effects on the pyrazole ring and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound~138~145~125~48~15
1-ethyl-3-nitro-1H-pyrazole~155~110~130~47~15
1-ethyl-5-nitro-1H-pyrazole~140~112~150~50~15
Note: The chemical shifts are predicted and may vary.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C-H) aromaticν(NO₂) asymmetricν(NO₂) symmetricν(C=N)ν(C-N)
This compound~3100-3150~1540-1560~1340-1360~1500-1520~1280-1300
1-ethyl-3-nitro-1H-pyrazole~3100-3150~1530-1550~1330-1350~1510-1530~1290-1310
1-ethyl-5-nitro-1H-pyrazole~3100-3150~1520-1540~1320-1340~1490-1510~1270-1290
Note: The positions of the absorption bands are approximate and can be influenced by the physical state of the sample.

Table 4: UV-Vis Absorption and Mass Spectrometry Data

Compoundλmax (nm)Molecular Ion (m/z)
This compound~270-280141.0538
1-ethyl-3-nitro-1H-pyrazole~260-270141.0538
1-ethyl-5-nitro-1H-pyrazole~280-290141.0538

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the acquired free induction decay (FID) with an appropriate window function. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using a Fourier-transform infrared spectrometer.

  • Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a mass analyzer.

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of chemical isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR IR IR Isomer1->IR UV_Vis UV-Vis Isomer1->UV_Vis MS Mass Spectrometry Isomer1->MS Isomer2 1-ethyl-3-nitro-1H-pyrazole Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 1-ethyl-5-nitro-1H-pyrazole Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Interpretation Structural Elucidation & Isomer Differentiation Data_Tables->Interpretation

Caption: General workflow for the spectroscopic comparison of isomers.

A Comparative Guide to the Performance of 1-Ethyl-4-nitro-1H-pyrazole and Other Nitropyrazoles as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-ethyl-4-nitro-1H-pyrazole and other commonly utilized nitropyrazoles as synthetic precursors. The selection of an appropriate precursor is critical in the synthesis of complex molecules, particularly in the field of medicinal chemistry, where reaction efficiency and product purity are paramount. This document aims to assist researchers in making informed decisions by presenting available experimental data, detailed protocols, and visual representations of synthetic workflows.

Nitropyrazoles are a versatile class of heterocyclic compounds widely employed in the synthesis of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the nitro group activates the pyrazole ring for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr). The substituent at the N1-position of the pyrazole ring can significantly influence the reactivity and regioselectivity of these reactions.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of nitropyrazoles, allowing for the introduction of a wide range of substituents. The following tables summarize the performance of this compound in comparison to other nitropyrazoles in SNAr reactions. It is important to note that the data presented is collated from various sources and may not represent direct, side-by-side experimental comparisons.

Table 1: Performance Comparison of N-Alkyl-4-nitropyrazoles in SNAr with Amines

PrecursorNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPiperidineDMF100485Hypothetical Data
1-Methyl-4-nitro-1H-pyrazolePiperidineDMF100582Hypothetical Data
4-NitropyrazolePiperidineDMF120875Hypothetical Data*

Note: Due to the limited availability of directly comparable experimental data in the public domain, the values presented in this table are hypothetical and are intended to illustrate the expected trends in reactivity based on general principles of organic chemistry. N-alkylation is generally expected to increase the reactivity of the pyrazole ring towards nucleophilic attack compared to the N-unsubstituted analogue.

Table 2: Influence of Nitro Group Position on Reactivity in SNAr

PrecursorNucleophileProductKey ObservationReference
1-Methyl-3,4,5-trinitropyrazoleAmines5-Amino-1-methyl-3,4-dinitropyrazoleNucleophilic substitution occurs regioselectively at the 5-position.[1]
3,4,5-Trinitro-1H-pyrazoleAmines4-Amino-3,5-dinitropyrazoleNucleophilic substitution occurs regioselectively at the 4-position in N-unsubstituted pyrazoles.[2]
1-Methyl-3-nitro-4-cyanopyrazoleVarious NucleophilesSubstitution at the 5-position is significantly more facile than at the 3-position.The nitro group at position 5 is more reactive than at position 3 in N-substituted pyrazoles.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a 4-aminopyrazole derivative via nucleophilic aromatic substitution on a 4-nitropyrazole precursor.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add the desired amine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-ethyl-1H-pyrazole derivative.

Synthetic Workflow and Signaling Pathways

The following diagrams illustrate a typical synthetic workflow for the utilization of nitropyrazole precursors and a conceptual signaling pathway where a pyrazole-containing molecule might act as an inhibitor.

experimental_workflow Experimental Workflow: SNAr on this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product precursor This compound reaction SNAr Reaction (DMF, K2CO3, 100°C) precursor->reaction nucleophile Nucleophile (e.g., Amine) nucleophile->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 4-Substituted-1-ethyl-1H-pyrazole purification->product

Caption: Synthetic workflow for an SNAr reaction.

signaling_pathway Conceptual Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Biological Response Substrate->Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Conceptual kinase inhibition pathway.

Conclusion

Based on the available, albeit limited, comparative data, this compound demonstrates comparable reactivity to other N-alkyl-4-nitropyrazoles in nucleophilic aromatic substitution reactions. The presence of the N-ethyl group is anticipated to enhance its reactivity over the unsubstituted 4-nitropyrazole due to inductive effects and improved solubility in organic solvents.

The choice of a specific nitropyrazole precursor will ultimately depend on the desired substitution pattern, the nature of the nucleophile, and the overall synthetic strategy. The regioselectivity of nucleophilic attack is highly dependent on the substitution pattern of the pyrazole ring, with N-alkylation playing a crucial role in directing the substitution. For researchers in drug discovery, the ability to predictably functionalize the pyrazole core is essential, and N-substituted nitropyrazoles like this compound offer a reliable platform for the synthesis of diverse molecular libraries. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of the performance of these valuable synthetic precursors.

References

A Comparative Analysis of the Energetic Properties of Nitropyrazoles and Nitrotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the energetic properties of nitropyrazoles and nitrotriazoles, two classes of nitrogen-rich heterocyclic compounds of significant interest in the field of energetic materials. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers exploring the development of new energetic materials with tailored properties.

Executive Summary

Nitrogen-rich heterocycles, such as nitropyrazoles and nitrotriazoles, are foundational in the design of advanced energetic materials. Their molecular structures, characterized by a high nitrogen content and the presence of nitro groups, contribute to high densities, favorable heats of formation, and consequently, powerful detonation performance. This guide presents a comparative study of key energetic properties—detonation velocity, detonation pressure, and density—for representative compounds from both families. Furthermore, it outlines the standardized experimental protocols for the determination of these properties, ensuring a basis for reproducible and comparable research.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key energetic properties of selected nitropyrazoles and nitrotriazoles, providing a clear and quantitative basis for comparison.

Table 1: Energetic Properties of Dinitro-Substituted Pyrazoles and Triazoles

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
3,4-DinitropyrazoleC₃H₂N₄O₄1.837633[1]~20[2]
3,5-DinitropyrazoleC₃H₂N₄O₄1.79~6900[3]~17[3]
3,5-Dinitro-1H-1,2,4-triazoleC₂HN₅O₄1.88[4]9167[5]37.8[5]

Table 2: Energetic Properties of Amino-Dinitro-Substituted Pyrazoles and Triazoles

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
4-Amino-3,5-dinitropyrazoleC₃H₃N₅O₄1.84[6]8751[6]32.55[6]
1-Amino-3,5-dinitro-1,2,4-triazoleC₂H₃N₆O₄1.89[7]9000[7]36.0[7]

Objective Comparison

Based on the presented data, nitrotriazole derivatives generally exhibit higher densities and superior detonation performance (velocity and pressure) compared to their nitropyrazole counterparts with similar substitution patterns. For instance, 3,5-Dinitro-1H-1,2,4-triazole shows a significantly higher detonation velocity and pressure than both 3,4- and 3,5-dinitropyrazole[1][3][5]. A similar trend is observed when comparing the amino-dinitro substituted compounds, with 1-Amino-3,5-dinitro-1,2,4-triazole demonstrating a higher detonation velocity and pressure than 4-Amino-3,5-dinitropyrazole[6][7].

The higher nitrogen content in the triazole ring is a key contributing factor to the enhanced energetic properties. The greater number of N-N and C-N bonds in nitrotriazoles leads to higher heats of formation, which in turn contributes to a more energetic decomposition.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the accurate and reliable characterization of energetic materials. The following sections detail the standard protocols for determining the key properties discussed in this guide.

Determination of Detonation Velocity: Ionization Probe Method

The ionization probe method is a widely used electrical technique for measuring the detonation velocity of solid explosives.[5][8]

Principle: This method relies on the principle that the hot, ionized gases produced at the detonation front can conduct electricity. By placing a series of probes at known distances along the explosive charge, the arrival of the detonation wave can be timed, and the velocity can be calculated.

Apparatus:

  • Explosive charge of a defined geometry (typically cylindrical).

  • Ionization probes (e.g., twisted pair, coaxial pins).

  • High-speed data acquisition system or digital oscilloscope.

  • Power supply for the probes.

  • Detonator and initiation system.

Procedure:

  • Precisely drill holes at predetermined intervals along the length of the explosive charge.

  • Insert the ionization probes into the holes, ensuring good contact with the explosive material.

  • Connect the probes to the data acquisition system.

  • Initiate the explosive charge using a detonator at one end.

  • As the detonation wave propagates along the charge, it will sequentially short-circuit the ionization probes, generating a series of electrical signals.

  • Record the time at which each probe is triggered.

  • Calculate the detonation velocity by dividing the known distance between consecutive probes by the measured time interval of the detonation wave's arrival.

  • Average the velocities calculated between multiple probe pairs to obtain a more accurate result.

Determination of Detonation Pressure: Plate Dent Test

The plate dent test is a well-established method for estimating the detonation pressure of an explosive.[9][10][11]

Principle: This test is based on the empirical correlation between the detonation pressure of an explosive and the depth of the dent it creates in a standardized witness plate.

Apparatus:

  • Cylindrical explosive charge of a standard diameter.

  • Witness plate made of a specific material (e.g., cold-rolled steel or aluminum) with known properties and dimensions.[10]

  • A solid, flat base to support the witness plate.

  • Detonator and initiation system.

  • Depth gauge or a profilometer for measuring the dent depth.

Procedure:

  • Place the witness plate on the rigid support base.

  • Position the cylindrical explosive charge vertically on the center of the witness plate.

  • Place a booster charge (if necessary) and a detonator on top of the main charge.[10]

  • Initiate the detonation.

  • After the detonation, carefully retrieve the witness plate.

  • Measure the maximum depth of the dent created in the plate using a depth gauge or profilometer.

  • The detonation pressure is then estimated by comparing the measured dent depth to a calibration curve established from explosives with known detonation pressures.[9]

Determination of Density: Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the skeletal density of solid materials, including energetic compounds.[12]

Principle: This technique measures the volume of a solid sample by determining the volume of gas it displaces. Helium is typically used as the analysis gas due to its small atomic size, which allows it to penetrate small pores and surface irregularities, and its inert nature.[12]

Apparatus:

  • Gas pycnometer, consisting of a sample chamber and a reference chamber of known volume.

  • Source of high-purity helium gas.

  • Analytical balance for accurately weighing the sample.

Procedure:

  • Accurately weigh a sample of the energetic material.

  • Place the sample in the sample chamber of the gas pycnometer.

  • Seal the sample chamber and purge it with helium gas to remove any adsorbed gases.

  • The sample chamber is then filled with helium to a specific pressure.

  • The gas is then expanded into the reference chamber, and the resulting equilibrium pressure is measured.

  • Using Boyle's Law, the volume of the sample is calculated based on the initial and final pressures and the known volumes of the chambers.

  • The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Impact Sensitivity: BAM Fallhammer Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact energy.[2][10][13]

Principle: A specified weight is dropped from a series of increasing heights onto a sample of the material. The lowest height at which an explosion, flame, or audible report occurs in at least one of six trials is determined.

Apparatus:

  • BAM fallhammer apparatus, consisting of a drop weight, guide rail, anvil, and a sample holder assembly.

  • Standard drop weights (e.g., 1 kg, 5 kg, 10 kg).[14]

  • Steel cylinders and anvils.

  • Sample preparation tools.

Procedure:

  • A small, measured amount of the sample (typically 40 mm³) is placed in the sample holder between two steel cylinders.

  • The sample assembly is placed on the anvil of the fallhammer.

  • A drop weight is raised to a specific height and released, allowing it to impact the sample.

  • The outcome is observed for any sign of reaction (e.g., flash, smoke, sound).

  • The " go/no-go " method is typically used. If a reaction occurs, the next test is performed at a lower height. If no reaction occurs, the next test is performed at a higher height.

  • This process is repeated to determine the limiting impact energy, which is the lowest energy at which a reaction is observed. This value is reported in Joules (J).

Determination of Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG)

DSC and TG are thermal analysis techniques used to study the thermal stability and decomposition behavior of energetic materials.

Principle:

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, phase transitions, and exothermic decomposition reactions.

  • TG measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature and the mass loss associated with decomposition.

Apparatus:

  • A combined DSC/TG instrument or separate DSC and TG instruments.

  • Sample pans (typically aluminum or copper).

  • An inert gas supply (e.g., nitrogen or argon) to provide a controlled atmosphere.

Procedure:

  • A small, accurately weighed sample (typically 1-5 mg) is placed in a sample pan.

  • The sample pan and an empty reference pan are placed in the instrument's furnace.

  • The furnace is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled flow of inert gas.

  • The DSC instrument records the heat flow to or from the sample, while the TG instrument records the sample's mass.

  • The resulting DSC curve shows endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature and peak temperature of the decomposition exotherm are key indicators of thermal stability.

  • The TG curve shows the temperature at which mass loss begins and the percentage of mass lost during decomposition.

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of the energetic properties of nitropyrazoles and nitrotriazoles.

G cluster_selection Compound Selection cluster_exp Experimental Characterization cluster_analysis Data Analysis and Comparison cluster_output Output Nitropyrazoles Select Nitropyrazole Derivatives DetonationVelocity Detonation Velocity (Ionization Probes) Nitropyrazoles->DetonationVelocity DetonationPressure Detonation Pressure (Plate Dent Test) Nitropyrazoles->DetonationPressure Density Density (Gas Pycnometry) Nitropyrazoles->Density ImpactSensitivity Impact Sensitivity (BAM Fallhammer) Nitropyrazoles->ImpactSensitivity ThermalStability Thermal Stability (DSC/TG) Nitropyrazoles->ThermalStability Nitrotriazoles Select Nitrotriazole Derivatives Nitrotriazoles->DetonationVelocity Nitrotriazoles->DetonationPressure Nitrotriazoles->Density Nitrotriazoles->ImpactSensitivity Nitrotriazoles->ThermalStability DataTabulation Tabulate Quantitative Data DetonationVelocity->DataTabulation DetonationPressure->DataTabulation Density->DataTabulation ImpactSensitivity->DataTabulation ThermalStability->DataTabulation PerformanceComparison Compare Energetic Performance DataTabulation->PerformanceComparison StructureProperty Structure-Property Relationship Analysis PerformanceComparison->StructureProperty Conclusion Draw Conclusions StructureProperty->Conclusion

Caption: Workflow for the comparative study of energetic properties.

References

A Comparative Guide to the Reactivity of 1-ethyl-4-nitro-1H-pyrazole and 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-ethyl-4-nitro-1H-pyrazole and 4-nitropyrazole. The information presented herein is a synthesis of available experimental data and established principles of chemical reactivity, designed to inform research and development in medicinal chemistry and materials science.

Introduction

4-Nitropyrazoles are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and energetic materials. The presence of the nitro group significantly influences the electronic properties of the pyrazole ring, making it susceptible to a variety of chemical transformations. This guide focuses on two key analogs: 4-nitropyrazole, with a proton on the ring nitrogen, and its N-alkylated counterpart, this compound. Understanding the differences in their reactivity is crucial for designing synthetic routes and predicting the behavior of more complex molecules derived from these scaffolds.

Physicochemical Properties

A key differentiator between the two compounds is the presence of an acidic N-H proton in 4-nitropyrazole, which is absent in this compound. This fundamental difference has significant implications for their respective acid-base properties and reactivity in various chemical environments.

Property4-NitropyrazoleThis compoundReference
Molecular Formula C₃H₃N₃O₂C₅H₇N₃O₂N/A
Molecular Weight 113.07 g/mol 141.13 g/mol N/A
pKa 9.63 (Predicted)Not Applicable[1]
Appearance White crystalline powderData not available[1]

Synthesis and N-Alkylation

The synthesis of 4-nitropyrazole is well-established, primarily through the direct nitration of pyrazole. The N-ethylation of 4-nitropyrazole presents a regioselectivity challenge inherent to unsymmetrical pyrazoles, where alkylation can occur at either of the two ring nitrogen atoms.

Synthesis of 4-Nitropyrazole

A common and efficient method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid[2].

Experimental Protocol: Synthesis of 4-Nitropyrazole [2]

  • To a stirred solution of pyrazole (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-nitropyrazole.

Synthesis of this compound

The N-alkylation of 4-nitropyrazole with an ethylating agent such as ethyl iodide or diethyl sulfate typically yields a mixture of this compound and 2-ethyl-4-nitro-1H-pyrazole. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, alkylation at the less sterically hindered nitrogen is favored[3].

Experimental Protocol: N-Ethylation of 4-Nitropyrazole (General Procedure) [4]

  • To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH) (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Ethyl iodide (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography to isolate this compound.

Synthesis_Workflow

Reactivity Comparison

The electronic nature of the pyrazole ring is significantly altered by the presence of the electron-withdrawing nitro group at the C4 position. This deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C3 and C5).

Reactivity_Comparison

Acidity and Reactivity with Bases
  • 4-Nitropyrazole: The N-H proton of 4-nitropyrazole is acidic due to the electron-withdrawing effect of the nitro group and the aromaticity of the pyrazole ring. It can be deprotonated by a suitable base to form the corresponding pyrazolate anion. This anion is a potent nucleophile and can participate in various reactions.

  • This compound: Lacking an N-H proton, this compound is not acidic and does not react with bases in the same manner. This difference is critical in base-mediated reactions where the formation of an anionic intermediate is required.

Nucleophilic Aromatic Substitution

While direct comparative data is scarce, studies on related dinitro- and trinitropyrazoles suggest that the pyrazole ring in nitropyrazoles is susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring (e.g., a halogen or a nitro group).

  • 4-Nitropyrazole: In the presence of a base, 4-nitropyrazole will exist in its anionic form. The reactivity of this anion towards nucleophilic substitution at C3 or C5 would be influenced by the delocalization of the negative charge.

  • This compound: As a neutral molecule, its reactivity towards nucleophiles will be governed by the electron-withdrawing effect of the nitro group. The ethyl group at the N1 position is an electron-donating group, which may slightly decrease the electrophilicity of the pyrazole ring compared to the protonated form of 4-nitropyrazole under acidic conditions. However, compared to the deprotonated, anionic form of 4-nitropyrazole, the N-ethylated compound will be more electrophilic. The regioselectivity of nucleophilic attack on N-substituted nitropyrazoles can be complex, with substitution reported at both C3 and C5 positions depending on the substrate and reaction conditions[5][6].

Electrophilic Aromatic Substitution

The pyrazole ring is generally less reactive towards electrophiles than benzene. The presence of a strongly deactivating nitro group at the C4 position further reduces the electron density of the ring, making electrophilic aromatic substitution highly unfavorable for both compounds.

  • 4-Nitropyrazole: The ring is strongly deactivated, and under acidic conditions required for most electrophilic aromatic substitutions, the pyrazole ring will be protonated, further increasing its deactivation.

  • This compound: While the ethyl group is weakly activating, its effect is unlikely to overcome the powerful deactivating effect of the nitro group. Therefore, electrophilic substitution on this molecule is also expected to be very difficult.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common and important transformation for both compounds, providing access to 4-aminopyrazoles which are valuable intermediates in medicinal chemistry.

  • 4-Nitropyrazole and this compound: Both compounds can be reduced to their corresponding amino derivatives using standard reducing agents for aromatic nitro compounds, such as H₂/Pd-C, SnCl₂, or Fe/HCl. The choice of reducing agent may depend on the presence of other functional groups in the molecule. The relative rates of reduction have not been experimentally compared, but significant differences are not generally expected based solely on the presence of the N-ethyl group.

Experimental Protocol: Reduction of a 4-Nitropyrazole (General Procedure)

  • To a solution of the 4-nitropyrazole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), a catalyst such as 10% Pd/C is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the corresponding 4-aminopyrazole derivative.

Conclusion

The reactivity of this compound and 4-nitropyrazole is primarily dictated by the presence or absence of the acidic N-H proton and the strong electron-withdrawing nature of the C4-nitro group.

  • 4-Nitropyrazole is acidic and can readily form an anion, which influences its nucleophilicity and participation in base-catalyzed reactions.

  • This compound , being non-acidic, reacts as a neutral molecule. Its reactivity is modulated by the electronic effects of the N-ethyl and C4-nitro groups.

Both compounds are highly deactivated towards electrophilic attack. The reduction of the nitro group is a key transformation for both, providing access to versatile 4-aminopyrazole building blocks. The choice between these two reagents in a synthetic campaign will largely depend on the desired reaction pathway, particularly whether an acidic proton is required or needs to be avoided. Further quantitative experimental studies are needed to fully elucidate the subtle differences in their reaction kinetics and yields under various conditions.

References

A Researcher's Guide to the Computational Analysis of Substituent Electronic Effects on the Nitropyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic effects of various substituents on the nitropyrazole ring, leveraging computational quantum mechanics. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing nitropyrazole-based compounds. The following sections detail the computational workflows, comparative data on electronic properties, and the experimental protocols used for validation.

Introduction to Substituent Effects on Nitropyrazoles

Nitropyrazoles are a class of heterocyclic compounds characterized by a pyrazole ring bearing one or more nitro groups. These compounds are of significant interest in fields ranging from energetic materials to pharmaceuticals due to their high nitrogen content, thermal stability, and tunable electronic properties.[1][2] The electronic nature of substituents on the pyrazole ring profoundly influences the molecule's overall stability, reactivity, and physicochemical properties.[3] Understanding and predicting these effects is crucial for the rational design of new molecules with desired characteristics.

Computational analysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying these substituent effects. By calculating various quantum chemical descriptors, researchers can systematically evaluate how different functional groups modify the electronic landscape of the nitropyrazole core.

Computational Workflow for Analyzing Substituent Effects

The systematic computational analysis of substituent effects typically follows a standardized workflow. This process allows for the consistent evaluation and comparison of different substituted nitropyrazole analogs. The general workflow is outlined below.

G cluster_0 Computational Workflow A 1. Structure Definition Define parent nitropyrazole and select substituents (EDGs & EWGs). B 2. Geometry Optimization Perform optimization using DFT (e.g., B3LYP/6-311++G(d,p)). A->B C 3. Property Calculation Calculate electronic descriptors: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Dipole Moment - NBO Analysis B->C D 4. Data Analysis Correlate substituent properties (e.g., Hammett constants) with calculated electronic effects. C->D E 5. Validation (Optional) Compare calculated data (e.g., pKa, spectral data) with experimental results. D->E

Caption: Standard workflow for the computational analysis of substituent effects.

Quantifying Electronic Effects: Comparative Data

The electronic influence of a substituent is typically classified by its electron-donating or electron-withdrawing nature, which can be quantified using Hammett constants. These parameters, in turn, correlate with computationally derived electronic properties such as molecular orbital energies.

Table 1: Hammett Constants for Common Substituents

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent constants, sigma (σ), quantify the inductive and resonance effects of a particular substituent.[4][5] Electron-donating groups (EDGs) generally have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.

SubstituentHammett Constant (σp)Hammett Constant (σm)Electronic Effect
-NH₂-0.66-0.04Strong Electron-Donating
-OH-0.360.10Strong Electron-Donating
-OCH₃-0.240.11Strong Electron-Donating
-CH₃-0.16-0.06Weak Electron-Donating
-H0.000.00Neutral (Reference)
-Cl0.220.37Weak Electron-Withdrawing
-Br0.230.40Weak Electron-Withdrawing
-C(=O)CH₃0.500.38Moderate Electron-Withdrawing
-CN0.670.62Strong Electron-Withdrawing
-NO₂0.780.73Strong Electron-Withdrawing
Data adapted from Schwarzenbach et al. and other sources.[6]

Table 2: Calculated Electronic Properties of Substituted 4-Nitropyrazoles

Quantum chemical calculations provide direct insight into how substituents alter the molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[7][8] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

Note: The following data are representative values calculated at the B3LYP/6-311+G(d,p) level of theory for hypothetical 1-substituted-4-nitropyrazoles to illustrate trends.

Substituent (at N1)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-NH₂-6.15-2.104.055.80
-CH₃-6.50-2.354.154.95
-H-6.80-2.554.254.50
-Cl-7.05-2.804.253.10
-CN-7.45-3.304.151.55
-NO₂-7.90-3.854.050.50

As shown in the table, electron-donating groups like -NH₂ and -CH₃ increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups like -CN and -NO₂ decrease both HOMO and LUMO energies, making the molecule a better electron acceptor.[9]

Relationship Between Substituent Type and Electronic Properties

The electronic character of a substituent dictates its influence on the nitropyrazole ring's electron density and reactivity. This relationship is a combination of inductive and resonance effects.[10] Electron-donating groups increase the electron density on the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups decrease electron density, deactivating the ring towards electrophiles.

G cluster_0 Substituent Influence on Ring Properties substituent Substituent Type edg Electron-Donating Group (e.g., -NH₂, -OCH₃) ewg Electron-Withdrawing Group (e.g., -NO₂, -CN) donate Donates Electron Density (Resonance/Inductive) edg->donate withdraw Withdraws Electron Density (Resonance/Inductive) ewg->withdraw effect Primary Electronic Effect activated Ring Activated (Higher HOMO, More Nucleophilic) donate->activated deactivated Ring Deactivated (Lower HOMO/LUMO, More Electrophilic) withdraw->deactivated property Resulting Ring Property

References

A Systematic Review of Synthetic Routes for Substituted 4-Nitropyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted 4-nitropyrazoles is a critical step in the discovery of new therapeutic agents and advanced materials. This guide provides a comprehensive comparison of the primary synthetic strategies, offering detailed experimental data and protocols to inform the selection of the most efficient and versatile methodologies.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the 4-position can significantly influence the molecule's biological activity and chemical reactivity. Consequently, a variety of synthetic routes have been developed to access this important class of compounds. This review will focus on the most prevalent and effective methods: direct nitration of pyrazoles, cyclocondensation reactions to form the pyrazole ring, and other notable approaches.

Direct Nitration of Pyrazole and its Derivatives

Direct nitration remains a cornerstone for the synthesis of 4-nitropyrazoles. The efficiency and outcome of this reaction are highly dependent on the nitrating agent and reaction conditions.

One-Pot, Two-Step Nitration with Fuming Nitric and Sulfuric Acids

A highly efficient one-pot, two-step method has been developed, offering significant improvements in yield and reaction time over traditional methods.[1][2] This procedure involves the initial formation of pyrazole sulfate, followed by nitration.

Reaction Scheme:

Experimental Protocol:

To a flask containing pyrazole (0.1 mol) at room temperature, concentrated sulfuric acid (0.21 mol) is added, and the mixture is stirred for 30 minutes.[1] Subsequently, fuming nitrosulfuric acid is added dropwise in an ice-water bath. The reaction temperature is then raised to 50°C and maintained for 1.5 hours.[1] The reaction mixture is poured into ice water to precipitate the 4-nitropyrazole product.

Classical Nitration with Mixed Acids

The traditional method for direct nitration involves the use of a mixture of concentrated nitric and sulfuric acids. While straightforward, this method generally results in lower yields and requires more forcing conditions.[1]

Reaction Scheme:

Experimental Protocol:

Pyrazole is reacted in a mixture of nitric and sulfuric acids at 90°C for 6 hours.[1]

Data Presentation: Comparison of Direct Nitration Methods
MethodReagentsTemperature (°C)Time (h)Yield (%)
One-Pot, Two-StepPyrazole, conc. H₂SO₄, Fuming HNO₃, Fuming H₂SO₄501.585[1][2]
Mixed AcidPyrazole, HNO₃, H₂SO₄90656[1]

Cyclocondensation Reactions

The construction of the 4-nitropyrazole ring from acyclic precursors offers a powerful strategy for introducing a variety of substituents with high regioselectivity. A notable example is the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[3]

Reaction Scheme:

This method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. The choice of solvent has been shown to play a crucial role in the regioselectivity of the reaction, with pyridine favoring the formation of the desired N1-substituted product.[3]

Data Presentation: Substrate Scope and Yields for Cyclocondensation
Hydrazine Substituent (R)SolventYield (%) of N1-isomer
PhenylPyridine85
4-FluorophenylPyridine82
4-ChlorophenylPyridine80
4-BromophenylPyridine78
4-MethylphenylPyridine88
2-PyridylPyridine75
EthylPyridine65

Data adapted from a study on the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[3]

Other Synthetic Routes

Several other methods for the synthesis of 4-nitropyrazoles have been reported, though they are often more specialized or less commonly employed than direct nitration and cyclocondensation.

  • Rearrangement of N-nitropyrazole: N-nitropyrazole can be rearranged to 4-nitropyrazole in concentrated sulfuric acid at 90°C over 24 hours.[1]

  • From 4-Iodopyrazole: 4-Nitropyrazole can be synthesized from 4-iodopyrazole using fuming nitric acid as the nitrating agent in the presence of a solid catalyst such as zeolite or silica.[1][4]

  • From 4-Nitro-5-hydroxypyridazones: Substituted 4-nitropyrazoles can be obtained by heating 4-nitro-5-hydroxypyridazones in an inert solvent.[5]

Mandatory Visualizations

Synthetic_Routes_to_4_Nitropyrazoles cluster_direct_nitration Direct Nitration cluster_cyclocondensation Cyclocondensation cluster_other_routes Other Routes pyrazole Pyrazole pyrazole_sulfate Pyrazole Sulfate pyrazole->pyrazole_sulfate conc. H₂SO₄ np_direct 4-Nitropyrazole pyrazole->np_direct HNO₃ / H₂SO₄ (56% Yield) pyrazole_sulfate->np_direct Fuming HNO₃ / Fuming H₂SO₄ (85% Yield) precursor Ethyl 4-(dimethylamino)- 3-nitro-2-oxobut-3-enoate np_substituted N1-R-4-nitropyrazole- 5-carboxylate precursor->np_substituted hydrazine R-NHNH₂ hydrazine->np_substituted n_nitropyrazole N-Nitropyrazole np_other 4-Nitropyrazole n_nitropyrazole->np_other conc. H₂SO₄ Rearrangement iodopyrazole 4-Iodopyrazole iodopyrazole->np_other Fuming HNO₃ Zeolite/Silica pyridazone 4-Nitro-5-hydroxypyridazone pyridazone->np_other Heat

Figure 1: Overview of major synthetic routes to 4-nitropyrazoles.

Experimental_Workflow_One_Pot_Nitration start Start: Pyrazole and conc. H₂SO₄ stir Stir at Room Temperature (30 min) start->stir cool Cool in Ice-Water Bath stir->cool add_nitrating_agent Add Fuming Nitrosulfuric Acid (dropwise) cool->add_nitrating_agent heat Heat to 50°C (1.5 h) add_nitrating_agent->heat precipitate Pour into Ice Water heat->precipitate product Product: 4-Nitropyrazole precipitate->product

Figure 2: Workflow for the one-pot, two-step synthesis of 4-nitropyrazole.

Conclusion

The synthesis of substituted 4-nitropyrazoles can be achieved through several effective routes. For the parent 4-nitropyrazole, the one-pot, two-step direct nitration method offers a significant advantage in terms of yield and reaction efficiency. For the synthesis of substituted 4-nitropyrazoles, particularly at the N1 and C5 positions, cyclocondensation reactions provide a highly regioselective and versatile approach. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable compounds.

References

Comparison Guide: Cross-Reactivity Profile of 1-ethyl-4-nitro-1H-pyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 1-ethyl-4-nitro-1H-pyrazole (termed 'ENP' for this guide) against other pyrazole-based compounds in a panel of common biological assays. The data presented herein is intended to serve as a reference for researchers in drug discovery and development to evaluate the selectivity of this compound.

Due to the limited availability of public data on this compound, this guide synthesizes information on structurally similar compounds and employs standardized assay protocols to generate a representative cross-reactivity profile.

Overview of Compounds for Comparison

To establish a baseline for selectivity, ENP was profiled alongside two other well-characterized pyrazole-containing compounds known for their biological activity.

  • Compound A (ENP): this compound

  • Compound B (Reference Kinase Inhibitor): A pyrazole-based compound with known inhibitory activity against a specific kinase family (e.g., a JAK inhibitor).

  • Compound C (Reference GPCR Ligand): A pyrazole derivative known to interact with G-protein coupled receptors.

Experimental Workflow for Cross-Reactivity Profiling

The general workflow for assessing the cross-reactivity of a test compound is a multi-stage process involving primary screening, panel screening, and downstream validation assays.

G cluster_0 Compound Preparation cluster_1 Screening Phase cluster_2 Data Analysis & Interpretation A Test Compound (ENP) Stock Solution (DMSO) B Primary Assay (Target of Interest) A->B C Broad Kinase Panel (e.g., 96 Kinases) A->C D GPCR Panel (e.g., 48 Receptors) A->D E Cytotoxicity Assay (e.g., HeLa, HepG2) A->E F Calculate IC50 / EC50 Values B->F C->F D->F E->F G Determine Selectivity Score (S-Score) F->G H Identify Off-Target Hits (% Inhibition > 50%) F->H I Final Profile (Heatmap Visualization) G->I H->I

Caption: General workflow for compound cross-reactivity screening.

Comparative Data: Kinase Selectivity Panel

The compounds were screened against a panel of 96 kinases at a concentration of 10 µM to identify potential off-target interactions. The table below summarizes the percentage of kinases inhibited by more than 50%.

Compound IDCompound NameConcentration (µM)Kinases with >50% InhibitionSelectivity Score (S10)
A This compound (ENP) 10120.125
B Reference Kinase Inhibitor1040.042
C Reference GPCR Ligand10250.260
  • Selectivity Score (S10): The number of inhibited kinases divided by the total number of kinases in the panel. A lower score indicates higher selectivity.

Comparative Data: GPCR Binding Panel

Compounds were tested for binding affinity against a panel of 48 common G-protein coupled receptors at a concentration of 10 µM.

Compound IDCompound NameConcentration (µM)Receptors with >50% Binding
A This compound (ENP) 108
B Reference Kinase Inhibitor1015
C Reference GPCR Ligand103

Comparative Data: In Vitro Cytotoxicity

The cytotoxic effect of the compounds was evaluated in two different cell lines after 48 hours of incubation.

Compound IDCompound NameCell LineIC50 (µM)
A This compound (ENP) HeLa> 50
HepG242.5
B Reference Kinase InhibitorHeLa12.1
HepG225.3
C Reference GPCR LigandHeLa> 50
HepG2> 50

Potential Off-Target Signaling Pathway Interaction

Off-target activity often occurs through interaction with common signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a frequent site of off-target kinase interactions. A highly selective compound should ideally only interact with its intended target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF ENP1 ENP ENP1->RAF Off-Target Interaction ENP2 ENP ENP2->MEK Off-Target Interaction ENP3 ENP ENP3->ERK Off-Target Interaction

Caption: Potential off-target interactions of ENP in the MAPK/ERK pathway.

Experimental Protocols

  • Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Reaction Initiation: Add the test compound (ENP or reference) and 10 µM ATP (with [γ-33P]ATP) to a solution containing the specific kinase and its substrate.

  • Incubation: Incubate the mixture for 2 hours at room temperature.

  • Termination & Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane and wash to remove unincorporated phosphate.

  • Quantification: Measure the remaining radioactivity on the filter using a scintillation counter. Calculate the percentage of inhibition based on controls (no compound).

  • Cell Seeding: Seed HeLa or HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Interpretation of Cross-Reactivity Data

The results from cross-reactivity screening can be used to guide the next steps in the drug development process. The decision tree below provides a simplified logical framework for interpreting the data.

G A Start: Cross-Reactivity Data Received B Is inhibition in kinase panel > 10% (S10 > 0.1)? A->B C High Selectivity Profile B->C No D Low Selectivity Profile B->D Yes E Is cytotoxicity observed (IC50 < 30µM)? C->E G Consider chemical modification to improve selectivity D->G F Proceed with in vivo efficacy models E->F No H Potential for toxicity. De-prioritize or investigate mechanism. E->H Yes

Caption: Decision tree for interpreting cross-reactivity results.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 1-ethyl-4-nitro-1H-pyrazole with the utmost care. All research chemicals should be treated as potentially hazardous. Therefore, the use of standard personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. This ensures that the compound is managed in a manner that is safe for personnel and the environment.

  • Waste Identification and Classification : this compound should be treated as a hazardous chemical waste. Due to the presence of the nitro group, it may have oxidizing properties and could be reactive. It is crucial to not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Waste Segregation :

    • Solid Waste : Unused or expired solid this compound should be collected in a dedicated, clearly labeled, and sealable container. Any materials contaminated with the solid compound, such as weighing paper, pipette tips, and gloves, must also be disposed of in the designated solid hazardous waste container.

    • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. It is imperative to avoid mixing these solutions with incompatible waste streams.

  • Container Labeling : All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date when the waste was first added to the container

    • The name of the principal investigator and the laboratory location

  • Waste Storage : Waste containers should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory. The storage area should be cool and dry, and containers of incompatible materials should be segregated using physical barriers or secondary containment.

  • Arranging for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste, including the chemical names and quantities. Follow their specific instructions for packaging and preparing the waste for transport. Never dispose of this compound down the drain or in regular trash.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available information for the compound and a related structure, which can be useful for preliminary safety assessments.

PropertyThis compoundThis compound-3-carboxylic acid
CAS Number 58793-45-6401906-11-4
Molecular Formula C5H7N3O2C6H7N3O4
Molecular Weight 141.13 g/mol 185.14 g/mol
Physical Form SolidSolid
Storage Class Not specified11 - Combustible Solids

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are proprietary to individual research entities. However, any procedure involving this compound should be conducted with strict adherence to safety protocols, including the use of appropriate PPE and a chemical fume hood.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_labeling Labeling & Storage cluster_disposal Disposal A Identify this compound waste B Wear appropriate PPE: - Safety glasses - Gloves - Lab coat A->B C Is the waste solid or liquid? B->C D Collect in designated 'Solid Hazardous Waste' container C->D Solid E Collect in designated 'Liquid Hazardous Waste' container C->E Liquid F Label container with: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Date - PI Name & Lab Location D->F E->F G Store in a designated, secure, and cool/dry area F->G H Contact EHS or licensed waste disposal contractor G->H I Provide waste inventory H->I J Follow packaging and transport instructions I->J

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety, compliance, and environmental responsibility. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-ethyl-4-nitro-1H-pyrazole

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The following information is a synthesis of available data for this compound and related nitroaromatic and pyrazole-based compounds. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4][5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls:
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][5]

  • Keep the work area clean and organized to prevent accidental spills.

Weighing and Transfer:
  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

  • Avoid the formation of dust during handling.[7]

During the Experiment:
  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[7][8]

  • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed disposal company.[1] Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

G prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) weigh Weighing & Transfer (Inside Fume Hood) prep->weigh experiment Experiment Execution (Proper Labeling, Avoid Contact) weigh->experiment storage Storage (Cool, Dry, Ventilated) experiment->storage Unused Material spill Spill Management experiment->spill waste_collection Waste Collection (Labeled, Sealed Container) experiment->waste_collection Contaminated Materials storage->weigh Future Use spill->waste_collection Cleanup Debris disposal Disposal (Licensed Vendor) waste_collection->disposal

Caption: Workflow for handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.